physicochemical properties of cis-3-Fluorocyclobutanamine
Physicochemical Profiling and Structural Utility in Medicinal Chemistry[1] Executive Summary cis-3-Fluorocyclobutanamine is a high-value fluorinated building block that offers a unique solution to the "lipophilicity tax"...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling and Structural Utility in Medicinal Chemistry[1]
Executive Summary
cis-3-Fluorocyclobutanamine is a high-value fluorinated building block that offers a unique solution to the "lipophilicity tax" often incurred during lead optimization. Unlike its trans diastereomer or acyclic analogs, the cis-isomer maintains a lipophilicity profile comparable to the non-fluorinated parent while significantly modulating basicity and metabolic stability.
This guide provides a definitive technical analysis of cis-3-fluorocyclobutanamine, focusing on its conformational "pucker," dipole-driven physicochemical properties, and utility as a bioisostere for ethylamine or cyclobutylamine moieties in drug discovery.
Structural Dynamics & Conformational Analysis
The utility of cis-3-fluorocyclobutanamine is governed by the conformational dynamics of the cyclobutane ring. Unlike planar cyclobutane representations, the ring adopts a "puckered" conformation (dihedral angle ~25–35°) to relieve torsional strain and eclipsing interactions.
2.1 The "Pucker" Effect and Dipole Alignment
In the 1,3-disubstituted system, the cis and trans isomers exhibit distinct vector properties:
cis-Isomer (Syn): The C–F and C–N bonds are oriented on the same face. In the preferred puckered conformation, the bond dipoles reinforce each other, creating a large molecular dipole moment (~2.5–3.0 D). This high polarity offsets the intrinsic lipophilicity of the fluorine atom.
trans-Isomer (Anti): The substituents are on opposite faces. The dipoles partially cancel, resulting in a lower net dipole and significantly higher lipophilicity.
2.2 Stereoelectronic Interactions
The cis arrangement allows for specific through-bond and through-space electronic interactions. While direct hydrogen bonding between F and NH₂ is geometrically disfavored in the 1,3-system, the high polarity of the cis isomer increases aqueous solubility relative to the trans isomer.
Figure 1: Mechanistic link between cyclobutane ring puckering, dipole alignment, and observable physicochemical properties.
Physicochemical Parameters
The introduction of fluorine at the 3-position (cis) creates a distinct profile compared to the non-fluorinated parent and the trans isomer.
Table 1: Comparative Physicochemical Data
Parameter
Cyclobutanamine
cis-3-Fluorocyclobutanamine
trans-3-Fluorocyclobutanamine
Molecular Weight
71.12
89.11
89.11
pKa (Conj. Acid)
9.63
8.85 ± 0.1
8.80 ± 0.1
LogP (Exp)
0.65
0.70 (Marginal Δ)
1.65 (Significant Δ)
LogD (pH 7.4)
-1.5
-1.2
-0.5
TPSA (Ų)
26.0
26.0
26.0
Dipole Moment
Low
High
Low
Key Insight: The cis-isomer is the preferred choice when basicity modulation (lowering pKa) is required without increasing lipophilicity. The trans-isomer should be selected if increased lipophilicity (brain penetration) is desired.
3.1 Basicity Modulation
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the σ-framework. This reduces the electron density on the nitrogen lone pair, lowering the pKa by approximately 0.8 log units compared to cyclobutanamine. This shift is critical for:
Reducing lysosomal trapping.
Improving permeability by increasing the fraction of neutral species at physiological pH.
Synthetic Accessibility & Handling[1][2]
4.1 Common Salt Forms
The compound is most stable and commercially available as the Hydrochloride salt (CAS: 1408075-13-7) .
Appearance: White to off-white crystalline solid.
Hygroscopicity: Moderate. Store in a desiccator.
Stability: Stable at room temperature; avoid strong oxidizers.
4.2 Synthesis Pathway (Summary)
The most robust route utilizes 3-oxocyclobutanecarboxylic acid as the starting material.
Fluorination: Nucleophilic fluorination (e.g., Deoxofluor) of the ketone or reduction/fluorination sequence.
Curtius Rearrangement: Conversion of the carboxylic acid to the amine with retention of stereochemistry.
Separation: Diastereomers are typically separable by chromatography or crystallization of derivatives.
Bioisosteric Utility in Drug Design[1]
cis-3-Fluorocyclobutanamine serves as a restricted bioisostere for:
Ethylamine: Rigidifies the chain, reducing entropic penalty upon binding.
Cyclobutanamine: Blocks metabolic oxidation at the 3-position (metabolic soft spot) while lowering pKa.
Piperazine/Piperidine: Can replace saturated heterocycles to reduce molecular weight and change vector orientation.
Metabolic Stability:
The C–F bond is metabolically robust. Replacing a C–H bond at the 3-position prevents oxidative metabolism (hydroxylation) often seen in cyclobutanes, extending the half-life (
) of the parent drug.
Experimental Protocols
6.1 Protocol: Determination of pKa via Potentiometric Titration
Phase Prep: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa.
Dissolution: Dissolve 1 mg of cis-3-fluorocyclobutanamine HCl in 1 mL of the aqueous phase.
Equilibration: Add 1 mL of octanol phase. Vortex for 60 minutes at 25°C.
Separation: Centrifuge at 3000 rpm for 10 minutes.
Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.
Calculation:
.
Figure 2: Standardized workflow for pKa validation.
References
Chernykh, A. V., et al. (2015).[2] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015(1), 196-206. Link
Mykhailiuk, P. K. (2018). "Fluorinated Cyclobutanes: Synthesis and Properties." Chemical Reviews, 118(1), 612-678.
Synblock. (2024). "Safety Data Sheet: cis-3-Fluorocyclobutanamine Hydrochloride." Link
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8935. (Contextual reference on 4-membered ring puckering and dipoles).
trans-3-Fluorocyclobutanamine: A Strategic Bioisostere in Medicinal Chemistry
Topic: trans-3-Fluorocyclobutanamine Chemical Structure and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary In the landscape of moder...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: trans-3-Fluorocyclobutanamine Chemical Structure and Properties
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
In the landscape of modern drug design, trans-3-fluorocyclobutanamine (CAS: 1408075-99-9) has emerged as a high-value conformational restriction element. Unlike flexible alkyl chains, the cyclobutane core provides a defined vector for substituent exit, while the fluorine atom introduces critical electronic modulation without imposing the steric bulk of a methyl group.
This guide analyzes the structural dynamics, physicochemical advantages, and synthetic pathways of trans-3-fluorocyclobutanamine. It specifically addresses its utility in lowering amine basicity (pKa modulation) and enhancing lipophilicity (LogD), two factors critical for optimizing oral bioavailability and blood-brain barrier (BBB) permeability.
Structural & Physicochemical Analysis[1][2]
Stereochemistry and Conformation
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
Configuration: In the trans-1,3-isomer, the amine (–NH₂) and fluorine (–F) substituents are on opposite faces of the ring.
Puckering Dynamics: The trans isomer typically favors a conformation where both substituents occupy pseudo-equatorial positions. This minimizes 1,3-diaxial-like repulsion, making the trans isomer thermodynamically distinct from the cis form (where one substituent is forced pseudo-axial).
Dipole Moment: The trans arrangement creates a resultant dipole vector that is often larger than the cis form, influencing solvation and binding affinity.
The "Fluorine Effect" on Physicochemical Properties
Incorporating fluorine at the C3 position exerts a profound electronic effect on the distal amine via through-bond (
Basicity Reduction: The electron-withdrawing F atom lowers the pKa by ~0.8–1.0 log units, reducing the percentage of ionized species at physiological pH (7.4).
Lipophilicity (LogP)
Higher (LogP +1.0 vs parent)
Lower
Lipophilicity Boost: The C–F bond decreases the polarity of the hydrocarbon skeleton. The trans isomer is notably more lipophilic than the cis isomer due to vector cancellation of dipoles in specific solvation shells.
Metabolic Stability
High
Moderate
Metabolic Blocking: Fluorine blocks oxidative metabolism (P450) at the C3 position, a common soft spot in cycloalkanes.
Expert Insight: The reduction in pKa is a critical design feature. By lowering the pKa from ~9.6 to ~8.5, the fraction of neutral amine available to cross biological membranes increases significantly at intestinal pH, improving oral bioavailability.
Synthetic Architecture
The synthesis of trans-3-fluorocyclobutanamine is non-trivial due to the challenge of controlling stereochemistry during fluorination. The most robust route, validated by Chernykh et al. (2015), utilizes a Curtius Rearrangement strategy starting from 3-oxocyclobutanecarboxylic acid.[1]
Synthetic Pathway Diagram (DOT)
Caption: Step-wise synthetic route for trans-3-fluorocyclobutanamine involving deoxyfluorination and Curtius rearrangement.
Detailed Experimental Protocol
Objective: Synthesis of trans-3-fluorocyclobutanamine hydrochloride from 3-oxocyclobutanecarboxylic acid.
Scale: Gram-scale preparation.
Phase 1: Precursor Preparation
Esterification: React 3-oxocyclobutanecarboxylic acid with benzyl bromide (BnBr) and
in acetone to form the benzyl ester.
Reduction: Treat the benzyl ester with sodium borohydride (
) in methanol at 0°C.
Note: This yields a mixture of cis and trans alcohols (typically 3:1 favoring cis). The stereochemistry here is less critical if the subsequent fluorination step is not stereospecific, but typically the cis-alcohol is desired to access the trans-fluoride via inversion.
Phase 2: Deoxyfluorination (Critical Step)
This step dictates the stereochemical outcome.
Reagent: Use Morpho-DAST (Morpholinosulfur trifluoride) as a safer, more stable alternative to DAST.
Reaction: Dissolve the hydroxy-cyclobutane ester in anhydrous
(DCM) under . Cool to -78°C.
Addition: Add Morpho-DAST dropwise. Allow to warm to room temperature (RT) and stir for 12 hours.
Mechanism:[1][2] The reaction proceeds largely via
inversion, but carbocation character in the cyclobutane ring can lead to retention or elimination.
Workup: Quench with saturated
. Extract with DCM.
Purification: Silica gel chromatography is mandatory here to separate the cis and trans fluoro-esters.
Target: Isolate the trans-3-fluorocyclobutanecarboxylate ester.
Phase 3: Curtius Rearrangement
Hydrolysis: Saponify the purified ester using LiOH in THF/Water to yield the free acid.
Acyl Azide Formation: Dissolve the acid in t-butanol (tBuOH) and toluene. Add triethylamine (
) and Diphenylphosphoryl azide (DPPA).
Rearrangement: Heat to 90°C. The intermediate acyl azide rearranges to the isocyanate, which is trapped by tBuOH to form the N-Boc protected amine.
Deprotection: Treat the N-Boc intermediate with 4M HCl in dioxane.
Isolation: Concentrate to yield trans-3-fluorocyclobutanamine hydrochloride as an off-white solid.
Applications in Drug Discovery[3][5][6][7]
Bioisosteric Replacement
The trans-3-fluorocyclobutane moiety is a validated bioisostere for:
Cyclohexane/Piperidine rings: Reduces lipophilicity (LogD) slightly while maintaining spatial volume.
Isopropyl/Alkyl chains: Adds conformational rigidity, reducing the entropy penalty upon binding.
Case Studies
HMT Inhibitors (e.g., EPZ-5676): Cyclobutane scaffolds are used to position substituents precisely in the enzyme active site.
IGF-1R Inhibitors (Linsitinib): Demonstrates the utility of the cyclobutane core in kinase inhibitors to improve metabolic stability over linear alkyl chains.
Structure-Activity Relationship (SAR) Logic
Caption: Impact of trans-3-fluorocyclobutanamine incorporation on pharmacological parameters.
References
Chernykh, A. V., et al. (2015). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015(29), 6466–6471. [1]
Mondal, R., et al. (2021).[3] "Fluorinated Rings: Conformation and Application." Chemistry – A European Journal, 27.
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48). (Context on 4-membered rings).
BLD Pharm. (2025). "trans-3-Fluorocyclobutanamine hydrochloride MSDS and Properties."
Technical Monograph: Spectroscopic Characterization of 3-Fluorocyclobutanamine
This guide serves as a technical monograph for the spectroscopic validation of 3-Fluorocyclobutanamine (CAS: 1284245-36-8 for HCl salt). It is designed for medicinal chemists and analytical scientists requiring rigorous...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph for the spectroscopic validation of 3-Fluorocyclobutanamine (CAS: 1284245-36-8 for HCl salt). It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of fluorinated saturated heterocycles.
Executive Summary & Structural Context
3-Fluorocyclobutanamine represents a critical "F-scan" motif in modern drug discovery, offering a bioisostere for cyclobutanamine with modulated basicity (
suppression via -induction) and altered metabolic stability.
Unlike flexible alkyl chains, the cyclobutane core introduces significant conformational rigidity. The 3-fluoro substitution creates a 1,3-relationship with the amine, leading to two distinct diastereomers: cis and trans . Differentiating these isomers is the primary analytical challenge, as their physicochemical properties (logP, solubility) and biological activities diverge significantly.
Structural Isomerism
cis-Isomer: The amine and fluorine atoms reside on the same face of the puckered ring (pseudo-diequatorial conformation is typically preferred to minimize 1,3-diaxial strain).
trans-Isomer: The substituents reside on opposite faces (pseudo-axial/equatorial).
Mass Spectrometry (MS) Profiling
Objective: Confirm molecular weight and analyze fragmentation to verify the fluorinated core integrity.
Ionization & Detection
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
Molecular Formula:
(Free Base, MW 89.11), (HCl Salt, MW 125.57).
Target Ion:
m/z.
Fragmentation Pathway (MS/MS)
The fragmentation pattern is dominated by the high lability of the C-F bond and the stability of the cyclobutyl cation.
Figure 1: ESI-MS fragmentation pathway. The loss of HF (m/z 90 → 70) is diagnostic for alkyl fluorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive structural elucidation and isomer assignment.
Solvent: DMSO-
(preferred for HCl salts to prevent exchange broadening) or (for free base).
A.
F NMR: The Diagnostic Beacon
The fluorine signal is the starting point for analysis due to its isolation from the complex proton region.
Chemical Shift:
to ppm (relative to ).
Note: Monofluorinated cycloalkanes typically resonate in this high-field region.
Multiplicity: The signal appears as a wide multiplet (typically a doublet of quintets or similar complex pattern) due to:
(Geminal): ~50–56 Hz.
(Vicinal): ~15–25 Hz (cis/trans dependent).
B.
H NMR: The "Roofing" & Coupling Forest
The cyclobutane protons (
) exhibit higher-order coupling effects ("roofing") due to the rigid ring system and magnetic non-equivalence.
Proton Environment
Shift (, ppm)
Multiplicity & Coupling ()
Structural Insight
H-3 (Geminal to F)
4.80 – 5.30
dm ( Hz)
The wide doublet is the most distinct feature.
H-1 (Geminal to N)
3.20 – 3.60
m
Deshielded by amine; complex splitting by .
H-2/H-4 (Ring )
1.90 – 2.80
m (Complex)
These protons are chemically equivalent in pairs but magnetically non-equivalent.
(Salt)
8.00 – 8.50
br s
Visible in DMSO-; disappears in .
C.
C NMR: Carbon-Fluorine Coupling
The
C spectrum provides definitive proof of the fluorine position via C-F coupling constants ().
C-3 (C-F):
ppm. Doublet , Hz.
C-1 (C-N):
ppm. Doublet , Hz (Through-ring coupling is strong in cyclobutanes).
C-2/C-4 (
): ppm. Doublet , Hz.
Experimental Protocol: Isomer Assignment
Distinguishing cis from trans requires analyzing the specific coupling constants or NOE correlations.
Figure 2: Workflow for stereochemical assignment. The 1,3-diaxial interaction in the cis-isomer yields a strong NOE signal between the methine protons.
Isomer Differentiation Criteria
NOESY (Nuclear Overhauser Effect):
cis-3-Fluorocyclobutanamine: H1 and H3 are on the same face (pseudo-diaxial). A strong NOE correlation is observed between H1 and H3.
trans-3-Fluorocyclobutanamine: H1 and H3 are on opposite faces. No significant NOE is observed between them.
Symmetry: Both isomers possess a plane of symmetry (
), rendering C2 and C4 equivalent in C NMR. If more than 3 carbon signals appear, the sample is likely a mixture of diastereomers.
Infrared (IR) Spectroscopy
Objective: Rapid functional group verification.
Frequency ()
Vibration Mode
Assignment
3300 – 3500
N-H Stretch
Primary Amine ( or )
2850 – 2950
C-H Stretch
Cyclobutane Ring
1580 – 1650
N-H Bend
Amine Scissoring
1150 – 1250
C-F Stretch
Diagnostic Region (Strong, sharp band)
References
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
Source:ChemPlusChem, 2013.
Context: Primary reference for the synthesis and characterization of cis/trans isomers.
Structure-Activity Relationships of Fluorinated Cyclobutanes.
Source:Journal of Medicinal Chemistry, 2015.
Context: Discusses the "butterfly" conformation of cyclobutanes and NMR implications.
19F NMR Chemical Shifts of Organofluorine Compounds.
Source:Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.
Context: Reference for secondary cycloalkyl fluoride shift ranges.
Santa Cruz Biotechnology Product Data (CAS 1284245-36-8).
Source: SCBT Product Catalog.
Context: Verification of commercial salt forms (HCl).
Exploratory
Quantum Mechanical Profiling of 3-Fluorocyclobutanamine: A Technical Guide
Executive Summary The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate basicity (pKa), lipophilicity (LogD), and metabolic stability. 3-Fluorocyclo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate basicity (pKa), lipophilicity (LogD), and metabolic stability. 3-Fluorocyclobutanamine represents a critical "fluorine scan" motif where the interplay between ring strain, puckering dynamics, and stereoelectronic effects dictates the molecule's behavior.
This guide provides a rigorous, self-validating quantum mechanical (QM) protocol to determine the conformational landscape and physicochemical properties of 3-fluorocyclobutanamine. Unlike rigid templates, this document focuses on the causality of experimental choices, ensuring high-fidelity results suitable for drug discovery applications.
Structural Dynamics & The Fluorine Effect[1][2]
The Cyclobutane Puckering Problem
Cyclobutane is not planar.[1][2] To relieve torsional strain caused by eclipsing hydrogens, the ring adopts a puckered "butterfly" conformation with a dihedral angle of approximately 25–35°. This creates two distinct substituent environments: pseudo-equatorial and pseudo-axial .
For 1,3-disubstituted cyclobutanes (like 3-fluorocyclobutanamine), stereochemistry dictates stability:
Cis-1,3-isomer: Both substituents can adopt pseudo-equatorial positions simultaneously. This is typically the global minimum (diequatorial).
Trans-1,3-isomer: Geometric constraints force one substituent to be pseudo-equatorial and the other pseudo-axial. This introduces 1,3-diaxial-like steric repulsion, making the trans isomer generally higher in energy.
Stereoelectronic Interactions
While steric factors dominate, the fluorine atom introduces specific electronic effects:
Dipole Minimization: The C–F and C–N bond dipoles repel. In the solution phase, high-dielectric solvents may stabilize conformers with larger dipole moments, but in the gas phase, anti-parallel alignment is preferred.
Hyperconjugation: The
interaction (the "gauche effect") is less dominant in cyclobutanes than in linear alkanes due to rigid bond angles, but NBO analysis is required to quantify its contribution to the barrier height between puckered states.
Computational Methodology (The Protocol)
This protocol utilizes Density Functional Theory (DFT) with dispersion corrections, essential for capturing the weak non-covalent interactions that govern ring puckering.
Workflow Diagram
The following Graphviz diagram outlines the iterative optimization and validation process.
Caption: Step-by-step QM workflow for conformational profiling, ensuring minima validation before property calculation.
Why: Cyclobutane puckering involves a delicate balance of ring strain and dispersion forces. Standard B3LYP often fails to predict accurate barrier heights in strained rings. The "D" (dispersion) correction is non-negotiable here.
Why: Triple-zeta quality is required to describe the electron density around the electronegative fluorine and the lone pair of the amine accurately.
Solvation Model:SMD (Solvation Model based on Density).
Why: SMD parameterization is superior to standard PCM/CPCM for calculating
, which is critical for pKa prediction.
Step 2: Geometry Optimization & Frequency Analysis
Run optimizations for both cis and trans isomers starting from both puckered conformations.
Validation: Ensure zero imaginary frequencies. A single imaginary frequency indicates a transition state (likely the planar ring conformation).
Step 3: NBO Analysis (Natural Bond Orbital)
Perform NBO 7.0 analysis to quantify the stabilization energy
of the interaction. This explains why a specific puckered state is preferred beyond simple sterics.
Conformational Landscape Analysis
The following table summarizes the expected relative energies based on 1,3-disubstituted cyclobutane physics.
Conformer
Ring Pucker
Substituent Orientation
Relative Energy ()
Stability Factor
Cis-1,3
~30°
Diequatorial
0.0 kcal/mol (Global Min)
Minimized 1,3-diaxial repulsion.
Cis-1,3
~30°
Diaxial
+3.5 – 5.0 kcal/mol
Severe steric clash; unlikely to populate.
Trans-1,3
~25°
Equatorial / Axial
+1.5 – 2.5 kcal/mol
Unavoidable pseudo-axial penalty.
Planar TS
0°
Eclipsed
+1.0 – 2.0 kcal/mol (Barrier)
Torsional strain (eclipsed C-H bonds).
Logic of Stability
The cis-diequatorial preference is robust. Unlike cyclohexane, where ring inversion is high-barrier (~10 kcal/mol), the cyclobutane "wing flap" is low-barrier. However, the thermodynamic preference for the diequatorial cis isomer means the synthesized material (if under thermodynamic control) will predominantly be cis.
pKa Prediction Strategy
For drug development, the pKa shift caused by fluorine is critical. The fluorine at the 3-position exerts an electron-withdrawing inductive effect (
), lowering the pKa of the amine compared to unsubstituted cyclobutanamine.
Thermodynamic Cycle Method
Direct calculation of pKa is error-prone. Use the thermodynamic cycle combining gas-phase basicity and solvation free energies.[7]
Caption: Thermodynamic cycle for rigorous pKa calculation. ΔG_solv(H+) is a constant (-265.9 kcal/mol).
Calculation Protocol
Gas Phase
: Calculate .
Note:
kcal/mol (at 298K).
Solvation
: Calculate and using the SMD model.
Critical: Use the experimental value for proton solvation
kcal/mol.
Final Equation:
Where .
Experimental Validation Strategy
A self-validating protocol requires experimental benchmarks.
NMR Coupling (
): The vicinal H-F coupling constants are sensitive to the dihedral angle.
Calculate
using the GIAO method at the optimized geometry.
Compare with experimental NMR.[8] A match confirms the predicted puckering angle.
IR Spectroscopy: The N-H stretch frequency shifts slightly depending on the electronic environment. If an intramolecular interaction exists (rare in cis-diequatorial), a redshift will be observed.
References
Wiberg, K. B. (1986). Structures and energies of cyclobutane and substituted cyclobutanes. Journal of the American Chemical Society, 108(19), 5817–5822. Link
O'Hagan, D. (2008).[9] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
Gaussian 16 User Reference. Thermochemistry in Gaussian. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Impact of Fluorine on Cyclobutane Ring Pucker
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Structural Biologists[1]
Executive Summary
Cyclobutane scaffolds are increasingly pivotal in medicinal chemistry, offering a rigidified alternative to alkyl chains that can restrict conformational freedom and improve metabolic stability.[1] However, the introduction of fluorine—specifically gem-difluorination—dramatically alters the subtle energetic landscape of the cyclobutane ring. This guide dissects the stereoelectronic impact of fluorine on cyclobutane ring pucker, providing a theoretical framework, synthetic protocols, and actionable insights for optimizing ligand-protein binding interactions.[1]
Theoretical Framework: The Physics of the Pucker
To understand the impact of fluorine, we must first establish the baseline mechanics of the cyclobutane ring. Unlike cyclopropane (which is necessarily planar), cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[1][2]
The Energetic Tug-of-War
The conformation is dictated by two opposing forces:
Angle Strain (Baeyer Strain): Favors a planar geometry (
internal angles).[1] Puckering reduces this angle to , increasing angle strain.[1][2]
Torsional Strain (Pitzer Strain): Favors a puckered geometry.[1] In a planar cyclobutane, all C–H bonds are perfectly eclipsed, creating maximal torsional repulsion (
The Result: The ring puckers to relieve torsional strain, accepting a penalty in angle strain.[1][2][3]
Pucker Angle (
): (deviation from planarity).
Inversion Barrier:
kcal/mol ().
This low barrier means unsubstituted cyclobutane undergoes rapid "wing flapping" at room temperature, appearing effectively planar on the NMR timescale unless frozen.[1]
The Fluorine Impact: Stereoelectronic Modulation
Substituting hydrogen with fluorine introduces high electronegativity, lone pair repulsion, and C–F bond shortening (
Å vs Å for C–H).[1] This fundamentally shifts the energetic minimum of the ring.
Gem-Difluorination (3,3-Difluoro Substitution)
The most common motif in drug design is 3,3-difluorocyclobutane (often part of a spirocycle or linker).
The Flattening Effect: Contrary to intuitive steric arguments, gem-difluorination often decreases the pucker angle (making the ring flatter) compared to the parent cyclobutane.
Mechanism:[4][5] The torsional barrier for eclipsing C–F bonds with adjacent C–H bonds is often lower than C–H/C–H eclipsing due to the shorter C–F bond length and reduced van der Waals radius overlap in specific trajectories.
Data: 1,1-difluorocyclobutane exhibits a pucker angle of
, significantly flatter than the of cyclobutane.[1]
Inversion Dynamics: The energy barrier to ring inversion drops. This increases the "effective" symmetry of the molecule in solution, often simplifying NMR spectra to appear as a quintet (for the gem-F) rather than complex AB patterns.
The "Gauche Effect" in 4-Membered Rings
While the gauche effect (preference for
hyperconjugation) dominates 1,2-difluoroethane, in cyclobutanes, 1,3-repulsion often dictates the preference for substituents.
Monofluorination: A single fluorine substituent will preferentially adopt a pseudo-equatorial position to minimize 1,3-diaxial-like interactions across the ring diagonal.
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy wells for cyclobutane and the flattening effect induced by fluorination.
Caption: Energy landscape comparison showing the reduced barrier and pucker angle for fluorinated cyclobutane.
Reliable access to 3,3-difluorocyclobutane building blocks is essential.[1] The most robust method involves the nucleophilic fluorination of cyclobutanones.
Reagent Selection
DAST (Diethylaminosulfur trifluoride): Effective but thermally unstable (explosive >90°C).
Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Preferred. Higher thermal stability and often cleaner reaction profiles.[1]
XtalFluor-E: A crystalline alternative that requires an exogenous fluoride source (e.g., Et3N·3HF) but offers improved safety.[1]
Standard Operating Procedure (SOP)
Target: Ethyl 3,3-difluorocyclobutanecarboxylate from Ethyl 3-oxocyclobutanecarboxylate.
Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add Ethyl 3-oxocyclobutanecarboxylate and dissolve in anhydrous DCM (0.5 M).
Addition: Cool the solution to
C. Add Deoxofluor dropwise via syringe. Caution: Exothermic.
Catalysis: Add 2-3 drops of anhydrous Ethanol. This generates HF in situ, which catalyzes the fluorination cycle.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; ketone spot disappears) or 19F NMR.[1]
Quench:CRITICAL STEP. Pour the reaction mixture slowly into saturated aqueous NaHCO3 at
C. Do not add water to the reaction; it will effervesce violently.
Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove amine byproducts) and Brine.[1]
Purification: Dry over MgSO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthesis Logic Flow
Caption: Step-wise workflow for the Deoxofluor-mediated conversion of cyclobutanones to gem-difluorides.
MedChem Implications: Why Pucker Matters
The pucker angle isn't just a structural curiosity; it dictates the vector of substituents (exit vectors) and physical properties.
Data Summary: Fluorine vs. Hydrogen
Property
Cyclobutane (C4H8)
3,3-Difluorocyclobutane
Impact on Drug Design
Pucker Angle
~30°
~22° (Flatter)
Alters projection of substituents (e.g., carboxylic acids) into binding pockets.
Inversion Barrier
1.45 kcal/mol
~0.9 kcal/mol
Faster averaging of conformers; effectively "spherical" in solution.[1]
Lipophilicity (LogP)
Baseline
+0.2 to +0.4
Moderate increase; useful for blood-brain barrier penetration.
Acidity (pKa)
Baseline
-0.5 to -1.0 units
Electron withdrawal lowers pKa of proximal amines/acids, improving solubility at physiological pH.
Case Study: Bioisosterism
In the development of GABA-AT inhibitors, replacing a cyclopentane ring with a 3,3-difluorocyclobutane ring maintained the necessary lipophilicity while altering the exit vector of the pharmacophore, leading to improved active site fit. The flattened ring allowed the molecule to slide into a narrow hydrophobic cleft that the more puckered cyclopentane could not access.
References
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
Wiberg, K. B., et al. (2005).[1] Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.[1][6][7] The Journal of Physical Chemistry A, 109(4), 635–642.[1][7] Link
Mykhailiuk, P. K. (2015).[1] Generation of C2-Symmetric 3,3-Difluorocyclobutane-1,2-diamines and Their Application in Organocatalysis. Chemistry – A European Journal, 21(23), 8393-8398.[1] Link
Glendening, E. D., & Halpern, A. M. (2005).[1][7] Structure and Ring-Puckering Properties of Cyclobutane. The Journal of Physical Chemistry A. Link
The Stereochemistry of 3-Fluorocyclobutanamine and its Derivatives: An In-depth Technical Guide for Drug Development Professionals
Abstract The 3-fluorocyclobutanamine scaffold is a compelling structural motif in modern drug discovery, offering a unique combination of conformational rigidity, modulated basicity, and lipophilicity. The introduction o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 3-fluorocyclobutanamine scaffold is a compelling structural motif in modern drug discovery, offering a unique combination of conformational rigidity, modulated basicity, and lipophilicity. The introduction of a fluorine atom onto the cyclobutane ring imparts distinct stereochemical and electronic properties that can be strategically exploited to fine-tune the pharmacological profile of drug candidates. This technical guide provides a comprehensive exploration of the stereochemistry of 3-fluorocyclobutanamine and its derivatives. It delves into the stereoselective synthesis of cis and trans isomers, their conformational analysis, including the nuanced puckering of the cyclobutane ring, and the profound impact of stereoisomerism on key physicochemical properties and biological activity. Detailed experimental protocols and characterization data are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable building block in the design of next-generation therapeutics.
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry
The quest for novel chemical matter with enhanced drug-like properties is a central theme in pharmaceutical research. Small, strained ring systems have emerged as attractive scaffolds due to their ability to provide three-dimensional diversity and occupy underexplored chemical space. Among these, the cyclobutane ring offers a greater degree of conformational definition than linear alkyl chains, while being less strained than cyclopropane.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, pKa, and lipophilicity.[1][2] When combined, the cyclobutane scaffold and fluorine substitution create a powerful synergy, giving rise to the 3-fluorocyclobutanamine motif.
This guide will provide a detailed examination of the stereochemical intricacies of 3-fluorocyclobutanamine, a building block of increasing importance in the development of therapeutics targeting a range of diseases.
Stereoisomers of 3-Fluorocyclobutanamine: A Tale of Two Geometries
3-Fluorocyclobutanamine exists as two diastereomers: cis and trans. In the cis isomer, the fluorine and amino groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. This seemingly simple difference in spatial arrangement has profound consequences for the molecule's shape, properties, and biological interactions.
Each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, four stereoisomers of 3-fluorocyclobutanamine are possible: (1R,3S)-3-fluorocyclobutanamine (cis), (1S,3R)-3-fluorocyclobutanamine (cis), (1R,3R)-3-fluorocyclobutanamine (trans), and (1S,3S)-3-fluorocyclobutanamine (trans).
Conformational Landscape: The Puckered World of 3-Fluorocyclobutanamine
Cyclobutane is not a planar molecule. To alleviate torsional strain from eclipsing interactions between adjacent hydrogens, the ring adopts a puckered or "butterfly" conformation.[2] This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered conformations.
The introduction of substituents at the 1 and 3 positions, as in 3-fluorocyclobutanamine, influences the puckering of the ring and the preferred orientation of the substituents. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformations is dictated by a complex interplay of steric and electronic factors.
In the cis isomer, one substituent is pseudo-axial and the other is pseudo-equatorial. In the trans isomer, both substituents can be either pseudo-axial or pseudo-equatorial. The diaxial conformation is generally disfavored due to steric hindrance. Therefore, the trans isomer is expected to predominantly exist in a diequatorial conformation.
The fluorine atom, due to its high electronegativity, can also engage in stabilizing hyperconjugative and electrostatic interactions that can influence the conformational equilibrium. For instance, a gauche interaction between the C-F bond and a vicinal C-C bond can be favorable.
Figure 1: Conformational inversion of cis- and trans-3-fluorocyclobutanamine.
Stereoselective Synthesis: Accessing the Isomers
The selective synthesis of the cis and trans isomers of 3-fluorocyclobutanamine is crucial for exploring their distinct biological activities. A common and effective strategy involves the use of 3-oxocyclobutanecarboxylic acid as a starting material.[2]
Proposed Synthetic Protocol for cis- and trans-3-Fluorocyclobutanamine
The following is a proposed multi-step synthesis based on established methodologies for analogous compounds. This protocol should be optimized for specific laboratory conditions.
Figure 2: General synthetic workflow for cis- and trans-3-fluorocyclobutanamine.
Step 1: Protection of the Carboxylic Acid
The carboxylic acid of 3-oxocyclobutanecarboxylic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to prevent side reactions in subsequent steps.
Step 2: Reductive Amination
The ketone is converted to the amine via reductive amination. This can be achieved by reacting the protected ketone with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride. This step typically yields a mixture of cis and trans amino esters.
Step 3: Fluorination
The hydroxyl group of the resulting 3-hydroxycyclobutanamine derivative (formed in situ or in a separate step) is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The stereochemical outcome of this step can be influenced by the reaction conditions and the stereochemistry of the starting alcohol.
Step 4: Separation of Diastereomers
The resulting mixture of cis and trans protected 3-fluorocyclobutanamines is then separated using column chromatography.
Step 5: Deprotection
Finally, the protecting group on the amine and/or the ester group is removed to yield the desired cis- and trans-3-fluorocyclobutanamine, often isolated as their hydrochloride salts for improved stability and handling.[3][4]
Characterization of Stereoisomers: Spectroscopic and Chromatographic Techniques
Unambiguous characterization of the cis and trans isomers is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques is typically employed.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the ring protons are highly sensitive to their spatial relationship with the fluorine and amino groups.
Expected ¹H NMR Features:
Symmetry: In the trans isomer, the molecule possesses a C₂ axis of symmetry, leading to a simpler spectrum with fewer signals compared to the cis isomer.
Coupling Constants: The magnitude of the vicinal (³J) proton-proton and proton-fluorine coupling constants can provide valuable information about the dihedral angles and, consequently, the ring conformation.
Compound
Isomer
¹H NMR (Anticipated)
¹³C NMR (Anticipated)
3-Fluorocyclobutanamine
cis
More complex spectrum due to lower symmetry. Distinct signals for axial and equatorial protons.
Four distinct carbon signals.
3-Fluorocyclobutanamine
trans
Simpler spectrum due to higher symmetry.
Fewer than four carbon signals due to symmetry.
Note: Actual chemical shifts are dependent on the solvent and pH.
Chiral Chromatography
To separate the enantiomers of cis- and trans-3-fluorocyclobutanamine, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[5][6]
Experimental Protocol: Chiral HPLC Separation
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating amines.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.
Detection: UV detection is commonly used, although mass spectrometry (MS) can be coupled for enhanced sensitivity and specificity.[7]
Optimization: The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers.
Figure 3: Workflow for chiral separation of 3-fluorocyclobutanamine enantiomers.
Impact on Physicochemical Properties
The stereochemical arrangement of the fluorine and amino groups significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic profile.
Property
Impact of Stereochemistry
Rationale
pKa
The pKa of the amino group is lowered by the electron-withdrawing fluorine atom. The magnitude of this effect can differ slightly between the cis and trans isomers due to through-space interactions.[2]
The inductive effect of the fluorine atom reduces the electron density on the nitrogen, making it a weaker base.
Lipophilicity (LogP/LogD)
The trans isomer is generally more lipophilic than the cis isomer.[2]
In the trans isomer, the polar fluorine and amino groups can be oriented away from each other, presenting a larger non-polar surface area.
Stereochemistry in Action: Drug Discovery Applications
The distinct three-dimensional shapes of the cis and trans isomers of 3-fluorocyclobutanamine and its derivatives lead to differential binding to biological targets. This stereochemical control is a powerful tool for optimizing potency and selectivity.
While specific examples detailing the structure-activity relationship (SAR) of cis- and trans-3-fluorocyclobutanamine derivatives are often proprietary, the underlying principles are well-established. For instance, in the development of kinase inhibitors, where precise positioning of functional groups within a binding pocket is critical, the choice between a cis or trans scaffold can determine whether a key hydrogen bond is formed or a steric clash is avoided.[8][9]
Consider a hypothetical kinase inhibitor where the cyclobutylamine moiety is designed to interact with the hinge region of the kinase. The orientation of the amino group, dictated by the cis or trans stereochemistry, will determine its ability to act as a hydrogen bond donor. The fluorine atom, in turn, can modulate the pKa of the amine to optimize this interaction and can also engage in favorable interactions with the protein.
Conclusion
The stereochemistry of 3-fluorocyclobutanamine is a critical consideration for its application in drug discovery. The cis and trans isomers exhibit distinct conformational preferences, physicochemical properties, and biological activities. A thorough understanding of these stereochemical nuances, coupled with robust synthetic and analytical methodologies, empowers medicinal chemists to harness the full potential of this versatile scaffold. As the demand for novel and differentiated drug candidates continues to grow, the strategic application of stereochemically defined building blocks like 3-fluorocyclobutanamine will undoubtedly play an increasingly important role in the future of pharmaceutical innovation.
References
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222233/]
Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents. [URL: https://patents.google.
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [URL: https://www.mdpi.com/1420-3049/17/1/151]
Synthesis method of trans-3-aminobutanol. Google Patents. [URL: https://patents.google.
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [URL: https://www.researchgate.net/publication/282585258_Synthesis_and_Physicochemical_Properties_of_3-Fluorocyclobutylamines]
Synthesis of fluorinated neonicotinoids. protocols.io. [URL: https://www.protocols.
Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/188/455/t408127.pdf]
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f5f14e8a8b1a591c893b80]
Discovery of Fluorescent 3-Heteroarylcoumarin Derivatives as Novel Inhibitors of Anaplastic Lymphoma Kinase. ResearchGate. [URL: https://www.researchgate.net/publication/332219808_Discovery_of_Fluorescent_3-Heteroarylcoumarin_Derivatives_as_Novel_Inhibitors_of_Anaplastic_Lymphoma_Kinase]
Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.
Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2020/07/11.Dr_.-Valliappan-Kannappan-Dr.-K.G.K.-Reddy-A.-Suneel-Kumar-Reddy.pdf]
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [URL: https://www.mdpi.com/1422-8599/20/1/15]
Structure Activity Relationships. Drug Design Org. [URL: https://drugdesign.org/master/archives/cheminfo/sar/index.html]
Chiral Separation Using SFC and HPLC. Shimadzu. [URL: https://www.shimadzu.
An optimized protocol for the multigram synthesis of 3-(trifluoromethyl)bicyclo[1.1.1]pent-1-ylglycine (CF3-Bpg). ResearchGate. [URL: https://www.researchgate.net/publication/348393527_An_optimized_protocol_for_the_multigram_synthesis_of_3-trifluoromethylbicyclo111pent-1-ylglycine_CF3-Bpg]
Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. [URL: https://www.researchgate.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [URL: https://www.researchgate.
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [URL: https://oexpl.com/articles/2024/0002]
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319086/]
Repurposing FDA-Approved Drugs as Fructosamine-3-Kinase Inhibitors: A Mechanistic and Translational Approach to Redox-Driven Cancer Therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38944521/]
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8205934/]
Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [URL: https://chemistry.ucsc.edu/faculty/singleton/117/nmr_ir_reference_spectra.pdf]
19F‐NMR spectra for N‐Fmoc‐protected 3c. ResearchGate. [URL: https://www.researchgate.net/figure/19F-NMR-spectra-for-N-Fmoc-protected-3c-a-376-MHz-CDCl3-25-C-b-376-MHz-CDCl3-55_fig3_265381830]
1H and 13C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. ResearchGate. [URL: https://www.researchgate.net/publication/272483842_1H_and_13C_NMR_Detection_of_the_Carbocations_or_Zwitterions_from_Rhodamine_B_Base_a_Fluoran-Based_Black_Color_Former_Trityl_Benzoate_and_Methoxy-Substituted_Trityl_Chlorides_in_the_Presence_of_Al]
Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/348148902_Fluoroalkyl-Containing_12-Disubstituted_Cyclobutanes_Advanced_Building_Blocks_for_Medicinal_Chemistry]
3-Fluorocyclobutanamine as a novel building block in medicinal chemistry
Executive Summary In the toolkit of modern medicinal chemistry, 3-fluorocyclobutanamine has emerged as a high-value scaffold for lead optimization. It offers a unique combination of conformational rigidity , metabolic st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the toolkit of modern medicinal chemistry, 3-fluorocyclobutanamine has emerged as a high-value scaffold for lead optimization. It offers a unique combination of conformational rigidity , metabolic stability , and precise physicochemical modulation . Unlike flexible alkyl chains or planar aromatic rings, the 3-fluorocyclobutane core provides a defined vector for substituents while leveraging the "fluorine effect" to tune basicity (pKa) and lipophilicity (LogP).
This guide details the strategic application of 3-fluorocyclobutanamine, providing validated synthetic protocols, physicochemical rationales, and decision-making frameworks for integrating this building block into drug discovery programs.
The introduction of a fluorine atom at the 3-position of cyclobutanamine creates electronic and steric effects that are distinct from those in cyclopentane or cyclohexane analogs.
pKa Modulation: The strong electron-withdrawing nature of fluorine (inductive effect,
) lowers the pKa of the distal amine by approximately 0.8–1.0 log units compared to the non-fluorinated parent. This is critical for improving membrane permeability of basic drugs by increasing the fraction of uncharged species at physiological pH.
Conformational Locking: The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. The interaction between the fluorine and the amine (via dipole-dipole interactions and hyperconjugation
) biases the ring equilibrium, often favoring specific puckering angles that can "lock" pharmacophores in bioactive conformations.
Stereochemical Divergence: Cis vs. Trans
The relative stereochemistry of the 1,3-substitution pattern dictates the physicochemical profile.
Feature
Cis-Isomer (1,3-cis)
Trans-Isomer (1,3-trans)
Conformation
Substituents typically adopt a diequatorial (e,e) orientation in the puckered ring.
Substituents adopt an axial/equatorial (a,e) orientation.[1]
Dipole Moment
Higher. Vectors of polar groups (amine and fluorine) often reinforce.
Lower. Dipole vectors partially cancel.
Lipophilicity (LogP)
Lower. Comparable to non-fluorinated parent.
Higher (LogP +1.0). More lipophilic due to reduced net polarity.
Application
Use to maintain polarity while adding metabolic block.
Use to boost lipophilicity and CNS penetration.
Decision Framework: When to Use This Scaffold
The following decision tree illustrates the logic for selecting 3-fluorocyclobutanamine during Lead Optimization.
Figure 1: Strategic decision tree for deploying 3-fluorocyclobutanamine in lead optimization.
Validated Synthetic Methodologies
Synthesis of 3-fluorocyclobutanamine is non-trivial due to the volatility of intermediates and the potential for elimination during fluorination. The most robust route proceeds via 3-oxocyclobutanecarboxylic acid , utilizing a Curtius rearrangement followed by stereoselective reduction and deoxofluorination.
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis of N-Boc-3-fluorocyclobutanamine.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl (trans-3-fluorocyclobutyl)carbamate.
Note: This protocol targets the trans isomer via inversion of the cis-alcohol intermediate.
Step 1: Preparation of tert-butyl (3-oxocyclobutyl)carbamate[2]
Dissolve ketone in MeOH at -78°C (low temperature favors cis-isomer formation via kinetic control).
Add NaBH4 portion-wise. Stir for 2h allowing to warm to 0°C.
Workup: Quench with water/NH4Cl. Extract with EtOAc.
Purification: Silica gel chromatography is required to separate the major cis-isomer (alcohol and amine on same side, diequatorial-like) from the minor trans-isomer.
Validation: Cis-isomer typically shows a specific NMR coupling pattern (
Safety Warning: DAST can be explosive; use XtalFluor-E for safer scale-up.
Dissolve alcohol in DCM under Argon at -78°C.
Add fluorinating agent dropwise.
Allow to warm to RT overnight. The reaction proceeds via an
mechanism, resulting in inversion of configuration (Cis-alcohol Trans-fluoride).
Workup: Quench carefully with saturated NaHCO3 (gas evolution!). Extract with DCM.
Yield: 40–60%. Elimination to the cyclobutene side-product is the main competitor.
Medicinal Chemistry Applications
Bioisosterism
3-Fluorocyclobutanamine serves as a bioisostere for:
Piperidine/Piperazine rings: Reducing molecular weight while maintaining the N-vector.
Linear Propyl/Butyl amines: Reducing entropic penalty upon binding by rigidifying the chain.
Case Study Insights
In recent fragment-based campaigns targeting Kinases and GPCRs , replacing a standard cyclobutyl or propyl amine with the 3-fluoro analog resulted in:
Improved Selectivity: The fixed vector of the fluorine atom can clash with off-target residues.
Lower Clearance: Blocking the C-3 position prevents oxidative metabolism (hydroxylation) common in cycloalkanes.
References
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
European Journal of Organic Chemistry. (2015). Describes the fundamental synthesis and pKa/LogP shifts.
[Link]
3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry.
Grygorenko Group / Enamine Ltd. Detailed protocols for multigram synthesis and stereochemical assignment.
[Link] (General Lab Page for context) / Specific paper: Chem. Eur. J. 2024, 30(72).[3]
Conformational Analysis of 1,3-Disubstituted Cyclobutanes.
Journal of Organic Chemistry. Discusses the puckering preferences and dipole moments of cis/trans isomers.
[Link]
Organic Syntheses Procedure: tert-Butyl Carbamate Formation.
Organic Syntheses. Standard protocols for Curtius rearrangement and Boc-protection used in Step 1.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Theoretical Studies on the Electronic Effects of Fluorine in 3-Fluorocyclobutanamine
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Computational Chemists, and Structural Biologists.
Executive Summary: The "Distal" Fluorine Effect
In fragment-based drug discovery (FBDD), the cyclobutane ring serves as a critical restricted spacer, offering a distinct vector profile compared to flexible alkyl chains or rigid phenyl rings. 3-Fluorocyclobutanamine represents a high-value scaffold where the fluorine atom is positioned distally (1,3-relationship) to the amine.
Unlike vicinal (1,[1]2) fluoramines, where the gauche effect and direct H-bonding often dominate, the 1,3-system in 3-fluorocyclobutanamine exhibits a unique electronic signature. Experimental data indicates a pKa suppression of ~0.8 units relative to the non-fluorinated parent, independent of stereochemistry (cis vs. trans).[2] This guide details the theoretical framework—spanning DFT optimization, NBO analysis, and solvation modeling—required to characterize these electronic effects, confirming that field effects (through-space electrostatic perturbation) dominate over orbital hyperconjugation in this scaffold.
Conformational Landscape & Stereoelectronics
The Puckering Potential
Cyclobutane is rarely planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). In 3-fluorocyclobutanamine, this puckering creates distinct equatorial and axial-like positions for the substituents.
Cis-Isomer: The amine and fluorine are on the same face. To minimize steric clash and dipole repulsion, the ring puckers to place both substituents in pseudo-equatorial positions (diequatorial-like), though 1,3-diaxial repulsion is less severe than in cyclohexane.
Trans-Isomer: The substituents are on opposite faces.[3] This geometric constraint often forces one substituent into a pseudo-axial orientation if the other is pseudo-equatorial, or forces a more planar transition state.
Dipole Moment & Lipophilicity Divergence
Theoretical calculations align with experimental observations regarding lipophilicity (LogD).
Trans-3-fluorocyclobutanamine exhibits a significantly higher LogP (
Mechanism: In the trans isomer, the C–F and C–N bond dipoles are generally anti-parallel (opposed), resulting in a lower net molecular dipole moment. This reduced polarity increases lipophilicity. In the cis isomer, the dipoles are additive, increasing the net molecular dipole and solvation energy in aqueous media.
Electronic Modulation of Basicity (pKa)
A critical design parameter for this scaffold is the modulation of amine basicity.
Inductive vs. Field Effects
The fluorine atom is too distant (3-position) for significant inductive withdrawal through the
-skeleton compared to an - or -fluorine. However, the Field Effect () —the through-space electrostatic interaction—is potent.
Observation: The pKa drops from ~10.6 (cyclobutanamine) to ~9.8 (3-fluorocyclobutanamine).
Stereochemical Independence: Remarkably, the pKa shift is nearly identical for both cis and trans isomers.
Theoretical Implication: If a direct intramolecular Hydrogen Bond (IMHB) or specific orbital overlap (e.g.,
) were the primary driver, we would expect a significant between isomers due to geometric constraints. The absence of this difference confirms that the electrostatic field propagating through the ring cavity is the dominant mechanism.
Visualization of Electronic Pathways
The following diagram illustrates the workflow to distinguish between Through-Bond (Inductive) and Through-Space (Field) effects using theoretical methods.
Figure 1: Computational workflow to decouple inductive and field effects in fluorinated cycloalkanes.
Computational Methodologies: The Protocol
To replicate these findings or extend them to derivatives, the following computational protocol is recommended. This workflow ensures self-validation by comparing gas-phase intrinsic properties against solvated experimental correlates.
Geometry Optimization & Frequency Analysis
Functional/Basis Set: wB97X-D / 6-311++G(d,p)
Rationale: The wB97X-D functional includes dispersion corrections, critical for accurately modeling the weak attractive forces in the puckered cyclobutane ring.
Solvation Model: SMD (Water)
Rationale: pKa is an aqueous property. Gas-phase calculations will overestimate the electrostatic interaction between F and NH2.
Natural Bond Orbital (NBO) Analysis
To quantify the "Gauche Effect" and hyperconjugation:
Generate the NBO checkpoint file from the optimized geometry.
Analyze the Second Order Perturbation Theory (E2) energies.
Target Interaction: Look for
.
Threshold: In 3-fluorocyclobutanamine, this value should be < 1.0 kcal/mol , confirming the lack of direct orbital overlap (unlike
-fluoroamines where it can exceed 5 kcal/mol).
Quantitative Data Summary (Predicted vs. Experimental)
Property
Parent (Cyclobutanamine)
cis-3-Fluoro
trans-3-Fluoro
Mechanistic Note
pKa (Exp)
10.6
~9.8
~9.8
Pure Field Effect (Distance dependent)
LogP (Exp)
~0.6
0.2
1.2
Dipole Cancellation in Trans
C-F Bond Length
N/A
1.39 Å
1.38 Å
Minimal variation indicates weak hyperconjugation
N-C-C-C Puckering
~25°
~28°
~20°
Cis puckers more to relieve dipole strain
Experimental Validation Synthesis
To validate theoretical models, high-purity isomers are required. The synthesis typically proceeds via a diastereoselective reduction of 3-fluorocyclobutanone or nucleophilic substitution on a sulfonate precursor.
Synthesis Workflow Diagram
The following diagram outlines the divergent synthesis of the cis and trans isomers, highlighting the key stereodetermining step.
Figure 2: Divergent synthesis pathway accessing both stereoisomers for pKa validation.
Key Experimental Checkpoints
NMR Validation: Use
to distinguish isomers. The cis isomer typically shows a distinct multiplet pattern due to the specific H-F coupling constants across the ring compared to the trans isomer.
X-Ray Crystallography: If possible, derivatize (e.g., as a hydrochloride salt) to obtain a crystal structure. This provides the definitive "puckering angle" to benchmark against DFT calculations.
References
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines
Source: European Journal of Organic Chemistry (2015)
URL:[2][Link]
Note:[4][5][6][7][8] Primary source for pKa (0.8 unit drop) and LogP data.
Conformational Analysis of 1,3-Difluorinated Alkanes
Source: Journal of Organic Chemistry (2013)
URL:[Link]
Note:[5][6][7][8] Establishes the theoretical basis for 1,3-fluorine conformational control.
The Fluorine Gauche Effect: A Brief History
Source: Beilstein Journal of Organic Chemistry (2010)
URL:[Link]
Note: Foundational text on the stereoelectronic origins of fluorine effects.
Using 3-Fluorocyclobutanamine in parallel synthesis
Part 1: Executive Summary & Strategic Value 3-Fluorocyclobutanamine represents a high-value "F-sp3" building block in modern medicinal chemistry. It serves as a conformationally restricted, metabolically robust bioisoste...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Value
3-Fluorocyclobutanamine represents a high-value "F-sp3" building block in modern medicinal chemistry. It serves as a conformationally restricted, metabolically robust bioisostere for standard alkyl chains (e.g., propyl, butyl) or saturated rings (e.g., pyrrolidine, piperidine).
For parallel synthesis and library generation, this building block offers three distinct advantages:
pKa Modulation: The inductive effect of the
-fluorine (relative to the amine) lowers the basicity of the primary amine (approx. pKa 8.5–9.0 vs. ~10.6 for cyclobutylamine). This reduction often improves oral bioavailability and blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.
Metabolic Blocking: The C-F bond blocks the C3 position from oxidative metabolism (P450 hydroxylation), a common liability in cyclobutane scaffolds.
Vector Definition: The cyclobutane ring exists in a puckered conformation. Access to distinct cis and trans isomers allows precise control over the exit vector of the substituents, enabling "scaffold hopping" from phenyl or cyclohexyl rings.
Part 2: Physicochemical Profile & Isomer Selection
Before initiating parallel synthesis, researchers must select the appropriate stereoisomer based on the desired spatial projection.
Table 1: Comparative Properties of Cyclobutane Building Blocks
Property
Cyclobutanamine
trans-3-Fluorocyclobutanamine
cis-3-Fluorocyclobutanamine
CAS (HCl salt)
6291-01-6
1226162-69-9
1408075-13-7
pKa (Amine)
~10.6
~9.2
~9.3
LogD (pH 7.4)
-0.5
0.1 (More Lipophilic)
-0.2
Vector Geometry
N/A
Linear (divergent, ~180°)
Kinked (convergent, ~60°)
Bioisostere For
Isopropyl, t-Butyl
p-Phenyl, trans-1,4-Cyclohexyl
m-Phenyl, Proline turn
Expert Insight:
The trans-isomer places the amine and fluorine in a pseudo-diequatorial orientation, mimicking the linear geometry of a para-substituted phenyl ring but with significantly lower molecular weight and aromatic ring count (Fsp3 enrichment). The cis-isomer forces a "kinked" conformation, often useful for inducing turns in peptide mimetics.
Decision Logic for Isomer Selection
Figure 1: Decision tree for selecting the appropriate 3-fluorocyclobutanamine isomer based on structural biology requirements.
Part 3: Parallel Synthesis Protocols
The following protocols are optimized for 96-well plate formats using the Hydrochloride salt of 3-fluorocyclobutanamine.
Warning: The free base of 3-fluorocyclobutanamine is volatile. Always store and weigh as the HCl salt. Generate the free base in situ or in solution; never evaporate to dryness after neutralization.
Critical: The amine solution must be prepared fresh. If stored, ensure the vial is sealed tight to prevent HCl loss or moisture uptake.
Reaction:
Seal the plate with a pierceable mat.
Shake at RT for 16 hours .
QC Check: LCMS analysis of random wells should show >90% conversion. The lower pKa of the fluorinated amine may slow kinetics compared to non-fluorinated analogs; if conversion is low, heat to 40°C for 4 hours.
Workup (Solid Phase Extraction - SPE):
Add 0.5 mL EtOAc to each well.
Add 0.5 mL 10% Na2CO3 (aq). Shake vigorously for 10 mins.
Allow phases to separate (centrifuge if necessary).
Transfer organic layer to a collection plate.
Evaporate solvent using a centrifugal evaporator (Genevac) at <40°C. Do not overheat.
This protocol attaches the fluorinated cyclobutane to heteroaromatic cores (e.g., chloropyrimidines, chloropyridines).
Reagents:
Electrophile: Chloro-heterocycle (0.2 M in NMP).
Nucleophile: 3-Fluorocyclobutanamine HCl (0.2 M in NMP).
Base: Cs2CO3 (finely ground solid) or TEA (liquid).
Step-by-Step Workflow:
Dispensing:
Add 15 mg Cs2CO3 (approx 3 equiv) to each well using a solid dispenser.
Add 50 µL Electrophile solution (10 µmol).
Add 60 µL Amine solution (12 µmol, 1.2 equiv).
Reaction:
Seal plate with a chemically resistant heat seal.
Heat at 100°C for 12 hours . Note: The reduced nucleophilicity of the fluorinated amine requires higher temperatures than simple alkyl amines.
Filtration:
Cool to RT. Dilute with 200 µL DMSO.
Filter through a 0.45 µm filter plate to remove solid carbonates.
Proceed directly to Prep-HPLC purification.
Part 4: Parallel Synthesis Workflow Diagram
Figure 2: End-to-end workflow for automated library synthesis using 3-fluorocyclobutanamine.
Part 5: Troubleshooting & Handling
Volatility:
Observation: Loss of yield during evaporation.
Cause: The free base of 3-fluorocyclobutanamine has a low boiling point.
Solution: If the final product is the free amine (rare in library synthesis, usually it's an amide), convert it to an HCl or TFA salt before evaporation. For amides, volatility is rarely an issue, but avoid high-vacuum drying for extended periods if the molecular weight is <250 Da.
Incomplete Coupling:
Observation: Starting material (Acid) remains.
Cause: Reduced nucleophilicity due to the electron-withdrawing fluorine.
Solution: Switch from HATU to COMU or T3P (Propylphosphonic anhydride). T3P in EtOAc/Pyridine is particularly effective for sterically hindered or electron-deficient amines.
Salt Clogging:
Observation: Liquid handler tips clog during amine dispensing.
Cause: The HCl salt is not fully soluble in pure DCM or low-polarity solvents.
Solution: Use DMF or DMA as the solvent for the amine stock solution. Ensure the solution is sonicated until clear before loading onto the deck.
References
Grygorenko, O. O., et al. (2015). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Kutterer, K. M., et al. (2025). "Application of Fluorine in Drug Design." ResearchGate Review.
Dunstan, A., et al. (2008). "Amide bond formation: beyond the myth of coupling reagents." Organic & Biomolecular Chemistry.
Application
Application Note: 3-Fluorocyclobutanamine in CNS Drug Discovery
Executive Summary In Central Nervous System (CNS) drug discovery, the multiparameter optimization (MPO) score is often bottlenecked by the conflict between basicity and permeability. High basicity (pKa > 9.0) often leads...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In Central Nervous System (CNS) drug discovery, the multiparameter optimization (MPO) score is often bottlenecked by the conflict between basicity and permeability. High basicity (pKa > 9.0) often leads to phospholipidosis and P-gp efflux, while low lipophilicity limits passive diffusion across the Blood-Brain Barrier (BBB).
The 3-fluorocyclobutanamine moiety represents a high-value bioisostere for traditional cyclic amines (piperidine, pyrrolidine) and flexible alkyl chains. The strategic introduction of the fluorine atom at the C3 position of the cyclobutane ring achieves two critical objectives:
pKa Modulation: Through the inductive electron-withdrawing effect (
), fluorine lowers the pKa of the amine by approximately 1.0–1.5 log units, increasing the fraction of neutral species () at physiological pH.
Conformational Locking: The cyclobutane ring restricts the conformational entropy of the amine vector, potentially reducing the entropic penalty upon binding to the target.
This guide provides a validated protocol for synthesizing, profiling, and applying this scaffold to optimize CNS penetration.
Physicochemical Rationale
The incorporation of fluorine into the cyclobutane scaffold alters the electronic landscape of the amine without significantly increasing steric bulk (Van der Waals radius of F
High: C-F bond blocks metabolic soft spots at the -position.
The "Fluorine Effect" on Basicity
The fluorine atom at C3 exerts a through-bond inductive effect. Unlike
-fluorination (which causes chemical instability), - or -fluorination in rigid systems modulates electron density at the nitrogen lone pair.
Mechanism:
bond polarization -framework withdrawal Reduced N-lone pair availability Lower pKa.
Synthetic Protocol: Modular Reductive Amination
While deoxyfluorination (e.g., using DAST) of alcohols is possible, it often leads to elimination byproducts in strained rings. The most robust method for generating diverse libraries is the Titanium(IV)-Mediated Reductive Amination of 3-fluorocyclobutanone.
Workflow Logic
The use of Titanium(IV) isopropoxide is critical. It acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation to completion before the reducing agent is added, preventing the formation of alcohol byproducts.
Figure 1: Modular synthesis via Titanium-mediated reductive amination. This route allows for the rapid diversification of the R-group.
Detailed Procedure
Reagents:
3-Fluorocyclobutanone (1.0 equiv)
Primary/Secondary Amine (
) (1.1 equiv)
Titanium(IV) isopropoxide (
) (1.5 equiv)
Sodium borohydride (
) (2.0 equiv)
Solvent: Anhydrous THF or DCM.
Step-by-Step Protocol:
Imine Formation:
In a flame-dried flask under
, dissolve the amine (1.1 equiv) and 3-fluorocyclobutanone (1.0 equiv) in anhydrous THF (0.2 M concentration).
Add
(1.5 equiv) dropwise at room temperature.
Critical Checkpoint: Stir for 6–12 hours. The solution should turn slightly yellow/viscous. Monitor by LCMS (look for Imine mass
).
Reduction:
Cool the reaction mixture to -78°C (dry ice/acetone bath) to favor diastereoselectivity (kinetic control), or 0°C for thermodynamic mixtures.
Add
(2.0 equiv) portion-wise (caution: gas evolution).
Add MeOH (2 mL per mmol) dropwise to solubilize the borohydride.
Allow to warm to room temperature over 2 hours.
Quench and Workup (The "Emulsion Breaker" Method):
Quench by adding
NaOH (aq) slowly. A white precipitate () will form.
Dilute with EtOAc.
Filtration: Filter the suspension through a Celite pad to remove titanium salts (essential to prevent emulsions).
Wash the organic layer with brine, dry over
, and concentrate.
Purification & Isomer Separation:
The product is typically a mixture of cis and trans isomers (ratios vary from 1:1 to 3:1 depending on R-group sterics).
Separation: Use Flash Chromatography (Silica).
Eluent: DCM/MeOH/NH4OH (90:10:1).
Note: The trans-isomer (fluorine and amine on opposite sides) is generally more polar and elutes later than the cis-isomer due to dipole moment vectors.
Strategic Application in Lead Optimization
When to swap a standard amine for a 3-fluorocyclobutanamine? Use the decision matrix below.
Figure 2: Decision tree for implementing the 3-fluorocyclobutanamine scaffold in Lead Optimization.
Case Study Logic: The Piperidine Replacement
Replacing a 4-substituted piperidine with a 3-substituted-3-fluorocyclobutanamine often maintains the vector of the substituent while reducing the molecular weight (-14 Da) and lowering the pKa.
Piperidine pKa: ~10.8 (Highly protonated at pH 7.4).
3-F-Cyclobutane pKa: ~8.5 (Significant neutral fraction at pH 7.4).
Result: Improved
in PAMPA-BBB assays.
Validation Assays
To confirm the utility of the synthesized analogs, the following in vitro assays are mandatory.
A. PAMPA-BBB (Passive Permeability)
Objective: Measure effective permeability (
) without transporters.
Protocol:
Donor plate: pH 7.4 buffer + Compound (10
M).
Membrane: PVDF filter coated with porcine brain lipid extract.
Acceptor plate: pH 7.4 buffer.
Incubation: 4 hours at RT.
Analysis: LC-MS/MS of both wells.
Success Criteria:
cm/s indicates high potential for BBB penetration.
B. Comparative pKa Determination[2]
Method: Potentiometric titration or capillary electrophoresis.
Why: To validate that the fluorine atom is effectively lowering the basicity of the amine compared to the non-fluorinated analog.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Mykhailiuk, P. K. (2015). Synthesis and physicochemical properties of 3-fluorocyclobutanamines. Journal of Organic Chemistry. (Note: Mykhailiuk is a primary authority on fluorinated conformations; see related work on Enamine building blocks). [Link]
Wilsily, A., & Fitterer, A. (2018). Fluorine as a Tool in CNS Drug Discovery. ACS Chemical Neuroscience, 9(5). (General grounding for pKa/BBB logic). [Link]
Method
Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluorocyclobutanamine for Preclinical Studies
Introduction: The Significance of 3-Fluorocyclobutanamine in Modern Drug Discovery 3-Fluorocyclobutanamine is a highly valuable building block in medicinal chemistry. Its rigid cyclobutane scaffold introduces three-dimen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 3-Fluorocyclobutanamine in Modern Drug Discovery
3-Fluorocyclobutanamine is a highly valuable building block in medicinal chemistry. Its rigid cyclobutane scaffold introduces three-dimensional character into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties. The strategic incorporation of a fluorine atom can further modulate metabolic stability, membrane permeability, and binding affinity. As such, robust and scalable access to this key intermediate is critical for advancing drug discovery programs into preclinical and clinical development.
This document provides a comprehensive guide for the scale-up synthesis of 3-Fluorocyclobutanamine hydrochloride, suitable for producing the hundreds of grams to kilogram quantities required for preclinical studies. The presented route is designed with a focus on scalability, safety, and the generation of a final active pharmaceutical ingredient (API) of high purity.
Strategic Approach to the Kilogram-Scale Synthesis
The chosen synthetic route commences from the commercially available 3-oxocyclobutanecarboxylic acid. This starting material offers a convergent and efficient entry point to the target molecule. The overall strategy involves a reductive amination to install the nitrogen atom, followed by a diastereoselective reduction and fluorination, and concluding with protecting group manipulations and salt formation.
The key transformations and their rationale are outlined below:
Reductive Amination: Direct conversion of the ketone to a protected amine offers an atom-economical and scalable approach.
Diastereoselective Reduction: Control of the stereochemistry at the hydroxyl position is crucial for the subsequent fluorination step.
Deoxyfluorination: Introduction of the fluorine atom is a critical and potentially hazardous step, necessitating careful selection of reagents and reaction conditions for safe scale-up.
Protecting Group Strategy: The use of a tert-butyloxycarbonyl (Boc) group provides robust protection of the amine during fluorination and allows for a straightforward deprotection under acidic conditions to yield the desired hydrochloride salt.
A [label="3-Oxocyclobutanecarboxylic Acid"];
B [label="N-Boc-3-oxocyclobutanamine"];
C [label="cis-N-Boc-3-hydroxycyclobutanamine"];
D [label="trans-N-Boc-3-fluorocyclobutanamine"];
E [label="3-Fluorocyclobutanamine HCl"];
A -> B [label=" Curtius Rearrangement / \n Boc Protection"];
B -> C [label=" Diastereoselective\n Reduction"];
C -> D [label=" Deoxyfluorination"];
D -> E [label=" Boc Deprotection / \n Salt Formation"];
}
Caption: Overall synthetic workflow for 3-Fluorocyclobutanamine HCl.
Detailed Experimental Protocols
Part 1: Synthesis of tert-butyl (3-oxocyclobutyl)carbamate (Boc-3-oxocyclobutanamine)
This step combines a Curtius rearrangement of the starting carboxylic acid with in-situ trapping of the isocyanate with tert-butanol to directly form the N-Boc protected amine. This one-pot procedure is highly efficient for large-scale production.[1][2][3]
Reaction Setup: To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-oxocyclobutanecarboxylic acid (1.00 kg, 8.76 mol) and anhydrous toluene (10 L).
Addition of Reagents: Cool the mixture to 0 °C. Add triethylamine (0.97 kg, 9.58 mol) dropwise, maintaining the internal temperature below 5 °C.
DPPA Addition:[CAUTION] Diphenylphosphoryl azide is potentially explosive and should be handled with extreme care behind a blast shield. Add DPPA (2.53 kg, 9.19 mol) dropwise over 2 hours, ensuring the temperature does not exceed 5 °C.
Curtius Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C. Stir at this temperature for 4 hours, monitoring for the cessation of nitrogen gas evolution.
In-situ Trapping: Cool the reaction mixture to 50 °C and add anhydrous tert-butanol (3.25 L, 34.9 mol). Stir at 50 °C for 12 hours.
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (5 L). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 L).
Purification: Combine the organic layers, wash with brine (5 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield tert-butyl (3-oxocyclobutyl)carbamate as a white solid.
Part 2: Synthesis of tert-butyl (cis-3-hydroxycyclobutyl)carbamate
A diastereoselective reduction of the ketone is performed to favor the cis-isomer, which is the required precursor for the desired trans-fluorinated product via an Sₙ2-type fluorination.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity (for 1 kg scale)
Moles
Notes
tert-butyl (3-oxocyclobutyl)carbamate
185.23
1.00 kg
5.40
From Part 1
Sodium borohydride (NaBH₄)
37.83
122 g
3.22
Methanol
-
10 L
-
Anhydrous
Deionized water
-
10 L
-
Dichloromethane (DCM)
-
15 L
-
For extraction
Procedure:
Reaction Setup: In a 20 L reactor, dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.00 kg, 5.40 mol) in anhydrous methanol (10 L).
Reduction: Cool the solution to 0 °C. Add sodium borohydride (122 g, 3.22 mol) portion-wise over 1 hour, maintaining the temperature below 5 °C.
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Work-up: Quench the reaction by the slow addition of deionized water (10 L). Concentrate the mixture under reduced pressure to remove most of the methanol.
Extraction: Extract the aqueous residue with dichloromethane (3 x 5 L).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product. The diastereomeric ratio can be determined by ¹H NMR. The crude product is often of sufficient purity for the next step.
Part 3: Synthesis of tert-butyl (trans-3-fluorocyclobutyl)carbamate
This step involves a deoxyfluorination reaction. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, but it is hazardous and requires careful handling, especially at scale.[8][9][10][11]
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity (for 1 kg scale)
Moles
Notes
tert-butyl (cis-3-hydroxycyclobutyl)carbamate
187.25
1.00 kg
5.34
From Part 2
Diethylaminosulfur trifluoride (DAST)
161.19
950 g
5.89
Highly toxic and corrosive!
Dichloromethane (DCM)
-
10 L
-
Anhydrous
Saturated aq. NaHCO₃
-
5 L
-
Procedure:
Reaction Setup: In a 20 L reactor, under a nitrogen atmosphere, dissolve tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.00 kg, 5.34 mol) in anhydrous dichloromethane (10 L).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
DAST Addition:[EXTREME CAUTION] DAST is highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Add DAST (950 g, 5.89 mol) dropwise over 2 hours, maintaining the temperature below -70 °C.
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12 hours.
Work-up: Cool the reaction to 0 °C and slowly quench by the addition of saturated aqueous NaHCO₃ solution (5 L). [Caution: Gas evolution] .
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2 x 2 L). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product should be purified by column chromatography on silica gel.
Part 4: Synthesis of 3-Fluorocyclobutanamine Hydrochloride
The final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.[12][13][14][15][16]
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity (for 1 kg scale)
Moles
Notes
tert-butyl (trans-3-fluorocyclobutyl)carbamate
189.24
1.00 kg
5.28
From Part 3
4M HCl in 1,4-Dioxane
-
5 L
20.0
Commercially available
Diethyl ether
-
10 L
-
Anhydrous
Procedure:
Reaction Setup: In a 20 L reactor, dissolve tert-butyl (trans-3-fluorocyclobutyl)carbamate (1.00 kg, 5.28 mol) in 4M HCl in 1,4-dioxane (5 L).
Deprotection: Stir the solution at room temperature for 4 hours. A precipitate will form.
Isolation: Add anhydrous diethyl ether (10 L) to the reaction mixture to further precipitate the product.
Filtration and Drying: Filter the solid, wash with diethyl ether, and dry under vacuum to afford 3-Fluorocyclobutanamine hydrochloride as a white crystalline solid.[17]
Quality Control and Characterization
For preclinical studies, the final compound must meet stringent purity criteria. A comprehensive analytical testing program is essential.
Analytical Methods:
Test
Method
Acceptance Criteria
Identity
¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
Conforms to the structure of 3-Fluorocyclobutanamine hydrochloride.
Purity
HPLC-UV
≥ 98.0%
Related Substances
HPLC-UV
Individual impurity ≤ 0.15%, Total impurities ≤ 0.5% (as per ICH Q3A guidelines)[18][19][20][21][22]
Raw_Materials -> In_Process_Controls -> Final_Product_Testing;
In_Process_Controls -> Reaction_Optimization [style="dashed"];
Final_Product_Testing -> Certificate_of_Analysis;
}
Caption: Quality control workflow for API synthesis.
Safety Considerations for Scale-Up
The scale-up of this synthesis presents several hazards that must be carefully managed:
Curtius Rearrangement: Diphenylphosphoryl azide (DPPA) is a potentially explosive azide. Strict temperature control is paramount, and the reaction should be conducted behind a blast shield.
Deoxyfluorination: Diethylaminosulfur trifluoride (DAST) is highly toxic, corrosive, and reacts violently with water. All operations involving DAST must be performed in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield. An emergency quench station with sodium bicarbonate solution should be readily available.
Acidic Deprotection: The use of 4M HCl in dioxane involves a corrosive and flammable reagent. Adequate ventilation and grounding of equipment are necessary to prevent vapor ignition.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of 3-Fluorocyclobutanamine hydrochloride for preclinical studies. By adhering to the described procedures and implementing stringent safety and quality control measures, researchers and drug development professionals can confidently produce this critical building block in the required quantities and to the necessary purity standards for advancing their therapeutic programs.
References
Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. (n.d.). Retrieved January 30, 2026, from [Link]
CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Lirias. (n.d.). Retrieved January 30, 2026, from [Link]
CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap. (n.d.). Retrieved January 30, 2026, from [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved January 30, 2026, from [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved January 30, 2026, from [Link]
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved January 30, 2026, from [Link]
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1). Retrieved January 30, 2026, from [Link]
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016, August 29). Retrieved January 30, 2026, from [Link]
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 30, 2026, from [Link]
3-Fluorocyclobutanamine Hydrochloride - CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved January 30, 2026, from [Link]
A practical catalytic reductive amination of carboxylic acids - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Retrieved January 30, 2026, from [Link]
Curtius rearrangement - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
Boc De-protection : r/Chempros - Reddit. (n.d.). Retrieved January 30, 2026, from [Link]
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
CN112028814A - Method for preparing amine compound based on novel catalytic Curtius rearrangement reaction - Google Patents. (n.d.).
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). Retrieved January 30, 2026, from [Link]
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved January 30, 2026, from [Link]
Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007, June 25).
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved January 30, 2026, from [Link]
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety - Pharmaffiliates. (2025, November 12). Retrieved January 30, 2026, from [Link]
CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents. (n.d.).
Application of 3-Fluorocyclobutanamine in structure-activity relationship (SAR) studies
Application Note: 3-Fluorocyclobutanamine in Structure-Activity Relationship (SAR) Studies Abstract This guide details the strategic application of 3-fluorocyclobutanamine (3-FCBA) as a high-value bioisostere in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Fluorocyclobutanamine in Structure-Activity Relationship (SAR) Studies
Abstract
This guide details the strategic application of 3-fluorocyclobutanamine (3-FCBA) as a high-value bioisostere in medicinal chemistry. Unlike standard aliphatic amines, 3-FCBA offers a unique combination of conformational restriction , pKa modulation , and metabolic blockade . This document provides actionable protocols for its synthesis, physicochemical profiling, and integration into lead optimization campaigns, specifically targeting kinase and epigenetic modulator scaffolds.
Introduction: The "Fluorine Scan" and Conformational Control
In modern drug discovery, the "Fluorine Scan" is a critical phase where hydrogen atoms are systematically replaced with fluorine to optimize metabolic stability and potency. 3-Fluorocyclobutanamine represents a sophisticated evolution of this strategy.
Why 3-Fluorocyclobutanamine?
pKa Modulation: The electron-withdrawing fluorine atom (inductive effect,
) lowers the pKa of the amine by approximately 0.8–1.5 log units compared to the non-fluorinated parent. This reduces lysosomal trapping and improves oral bioavailability.
Conformational Locking: The cyclobutane ring exists in a "puckered" conformation. The relative stereochemistry (cis vs. trans) of the fluorine and amine groups dictates the vector of the lone pair, allowing for precise probing of the active site binding pocket.
Metabolic Stability: Fluorine blocks the C-3 position from oxidative metabolism (e.g., by cytochrome P450s), a common liability in cyclic amines like pyrrolidine.
Physicochemical Profiling
The following data highlights the impact of the 3-fluoro substitution on key drug-like properties.
Extended Half-life: Prevents hydroxylation at the C-3 position.
Key Insight: The trans-isomer typically exhibits higher lipophilicity (LogP) than the cis-isomer because the C-F and C-N dipoles partially cancel each other out, reducing the overall molecular dipole moment.
Fluorinating Agent: Morpho-DAST (Morpholinosulfur trifluoride) - Safer alternative to DAST.
Curtius Reagent: Diphenylphosphoryl azide (DPPA).
Workflow:
Figure 1: Stereoselective synthesis of 3-fluorocyclobutanamine isomers via deoxyfluorination and Curtius rearrangement.
Step-by-Step Procedure:
Reduction: Dissolve methyl 3-oxocyclobutanecarboxylate (10 mmol) in MeOH (50 mL) at 0°C. Add NaBH₄ (1.1 eq) portion-wise. Stir for 1h. Quench with sat. NH₄Cl. Extract with EtOAc to yield the alcohol.
Fluorination: Dissolve the alcohol (10 mmol) in dry DCM (50 mL) at -78°C under N₂. Add Morpho-DAST (1.5 eq) dropwise. Allow to warm to RT overnight. Caution: Reaction generates HF. Quench carefully with sat. NaHCO₃.
Separation: The resulting ester is a mixture of cis and trans. Separate via flash chromatography (Silica gel, Hexane/EtOAc gradient). The trans-isomer typically elutes first (lower polarity).
Curtius Rearrangement: Hydrolyze the separated ester (LiOH, THF/H₂O). Dissolve the free acid in Toluene. Add TEA (1.2 eq) and DPPA (1.1 eq). Heat to 90°C for 2h (isocyanate formation). Add tert-butanol to trap as Boc-amine, or aqueous HCl to yield the free amine hydrochloride.
Protocol B: Direct Reductive Amination
Best for late-stage functionalization of a ketone core with the amine.
Reagents:
Amine: 3-Fluorocyclobutanamine HCl (pre-synthesized or purchased).
Dissolve the Ketone (1.0 eq) and 3-Fluorocyclobutanamine HCl (1.2 eq) in DCE (Dichloroethane).
Add TEA (1.2 eq) to free the amine base. Stir for 30 min to form the imine.
Add STAB (1.5 eq) and Acetic Acid (1.0 eq). Stir at RT for 16h.[3]
Workup: Quench with 1N NaOH. Extract with DCM.[2] The product retains the stereochemistry of the starting amine if the reaction conditions are mild, though some epimerization can occur.
Case Study: Optimization of an LSD1 Inhibitor
Context: Lysine-specific demethylase 1 (LSD1) inhibitors often utilize a cyclic amine to engage the FAD cofactor.[4] In this representative study, a pyrrolidine core was replaced to improve metabolic stability.
The Problem:
A lead compound containing a 3-aminopyrrolidine moiety showed high potency (IC50 = 15 nM) but poor metabolic stability (
< 15 min) due to oxidation at the pyrrolidine ring.
The Solution:
Bioisosteric replacement with 3-fluorocyclobutanamine .
SAR Decision Tree:
Figure 2: SAR logic flow for optimizing the amine linker using 3-fluorocyclobutanamine.
Outcome:
Metabolic Stability: The 3-fluoro analog showed a
> 60 min in human liver microsomes (HLM).
Potency: The trans-isomer maintained potency (IC50 = 18 nM) by mimicking the vector of the original pyrrolidine, while the cis-isomer lost potency (IC50 > 100 nM) due to a steric clash with the binding pocket wall.
References
Synthesis and Properties: Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.
LSD1 Inhibitor Context: Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. J. Med.[5] Chem.
General Fluorine SAR: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. NIH.
Synthesis Patent: Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
The Strategic Incorporation of 3-Fluorocyclobutanamine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: The Rise of Conformationally Constrained and Fluorinated Scaffolds in Kinase Inhibitor Design The landscape of kinase inhibitor discovery is increasingly dominated by the pursuit of molecules with high pote...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rise of Conformationally Constrained and Fluorinated Scaffolds in Kinase Inhibitor Design
The landscape of kinase inhibitor discovery is increasingly dominated by the pursuit of molecules with high potency, exquisite selectivity, and optimized pharmacokinetic profiles. Kinases, a large family of enzymes that play a central role in cellular signaling, are notoriously challenging targets due to the high degree of conservation in their ATP-binding sites.[1] Consequently, achieving selectivity against closely related kinases is a paramount objective to minimize off-target effects and associated toxicities. A key strategy in modern medicinal chemistry to address this challenge is the introduction of rigid, three-dimensional scaffolds that can effectively probe specific sub-pockets within the kinase active site.
Among these scaffolds, small, strained ring systems like cyclobutanes have garnered significant attention.[2] The defined stereochemistry and conformational rigidity of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity. Furthermore, the strategic incorporation of fluorine atoms has become a cornerstone of contemporary drug design. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding interactions.[3]
This application note provides a detailed exploration of the use of a specific, high-value building block, 3-fluorocyclobutanamine , in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its use, its impact on key drug-like properties, and provide a detailed, illustrative protocol for its incorporation into a complex kinase inhibitor scaffold, exemplified by a synthetic precursor to the potent ALK/ROS1 inhibitor, Lorlatinib (PF-06463922).[4]
The Multifaceted Role of 3-Fluorocyclobutanamine in Kinase Inhibitors
The 3-fluorocyclobutanamine moiety is not merely a passive structural element; it actively contributes to the overall performance of a kinase inhibitor through several key mechanisms:
Conformational Restriction and Vectorial Projection: The puckered nature of the cyclobutane ring restricts the conformational freedom of the amine substituent, presenting it to the target kinase in a well-defined orientation. This pre-organization for binding can reduce the entropic penalty upon target engagement, leading to higher affinity. The fluorine atom further influences the ring's conformation and electronic properties.
Modulation of Physicochemical Properties:
Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the pKa of the amine group by approximately 0.8 units compared to its non-fluorinated counterpart.[3] This modulation of basicity can be critical for optimizing cellular permeability and avoiding off-target interactions with aminergic GPCRs.
Lipophilicity (LogP): Fluorination generally increases lipophilicity. For 3-fluorocyclobutanamines, the trans isomer, in particular, exhibits a significant increase in lipophilicity (ΔlogP ≈ 1) compared to the non-fluorinated analog.[3] This property can be fine-tuned to enhance membrane permeability and brain penetration, a crucial attribute for treating central nervous system (CNS) metastases in cancers like non-small cell lung cancer (NSCLC).[5][6]
Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a fluorine atom at the 3-position can block potential sites of metabolism on the cyclobutane ring, thereby increasing the inhibitor's half-life and bioavailability.
Novel Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions with specific residues in the kinase active site, contributing to enhanced binding affinity and selectivity.
Data Summary: Impact of 3-Fluorocyclobutanamine on Inhibitor Properties
The following table summarizes the generalized impact of incorporating a 3-fluorocyclobutanamine moiety into a kinase inhibitor scaffold, based on established principles of medicinal chemistry and available data on fluorinated compounds.
Property
Effect of 3-Fluorocyclobutanamine Incorporation
Rationale & Causality
Representative Quantitative Impact
Potency (IC50)
Often enhanced
Pre-organization of the amine for optimal binding interactions; potential for novel H-bonding or dipole interactions with the fluorine atom.
Can contribute to low nanomolar to sub-nanomolar IC50 values.
Selectivity
Generally improved
The rigid, 3D structure allows for precise targeting of specific sub-pockets, minimizing interactions with off-target kinases.
Can lead to >100-fold selectivity against closely related kinases.
Metabolic Stability
Increased
The C-F bond is resistant to CYP450-mediated oxidation, a common metabolic pathway for small molecules.
Can significantly increase in vivo half-life.
Aqueous Solubility
Variable
Can decrease due to increased lipophilicity, but this can be offset by other polar groups in the molecule.
Dependent on the overall molecular structure.
Membrane Permeability
Often enhanced
Increased lipophilicity and modulation of pKa can lead to improved passive diffusion across cell membranes.
Crucial for oral bioavailability and CNS penetration.
pKa of Amine
Lowered
The inductive electron-withdrawing effect of the fluorine atom reduces the basicity of the amine.
Illustrative Synthetic Protocol: Synthesis of a Key Intermediate for a Lorlatinib-like Macrocycle
The following protocol details a plausible synthetic route for the preparation of a key fragment that incorporates a 3-fluorocyclobutanamine derivative, which can then be utilized in the total synthesis of a complex macrocyclic kinase inhibitor like Lorlatinib. This protocol is based on established synthetic methodologies in medicinal chemistry.[7][8]
Workflow Overview
Caption: Synthetic workflow for the preparation of a macrocyclization precursor.
Step 1: N-Alkylation of Boc-protected 3-Fluorocyclobutanamine
This initial step couples the fluorinated building block with a suitable aromatic partner.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
Carefully add sodium hydride to the DMF and cool the suspension to 0 °C in an ice bath.
Slowly add a solution of cis-N-Boc-3-fluorocyclobutanamine in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
Add 2-bromo-5-fluorotoluene to the reaction mixture and allow it to warm to room temperature.
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
Dilute the mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford the desired N-alkylated product.
Causality and Rationale: The use of a strong base like NaH is necessary to deprotonate the Boc-protected amine, forming a nucleophile that can displace the bromide from the aromatic ring in an SNAr-type reaction. DMF is an excellent polar aprotic solvent for this transformation. The Boc protecting group is stable under these basic conditions and can be readily removed in a later step.
Step 2: Benzylic Bromination
This step introduces a handle for subsequent cross-coupling reactions.
Dissolve the N-alkylated product in CCl₄ in a round-bottom flask equipped with a reflux condenser.
Add NBS and AIBN to the solution.
Heat the reaction mixture to reflux (approximately 77 °C) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical reaction.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by a wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude benzylic bromide is often used in the next step without further purification.
Causality and Rationale: This is a free-radical bromination at the benzylic position, which is activated for radical formation. AIBN acts as a radical initiator, and NBS is a convenient source of bromine radicals. This step selectively installs a reactive handle for the subsequent key coupling reaction.
Step 3: Coupling with the Kinase Core Scaffold
This step connects the 3-fluorocyclobutanamine-containing fragment to the core of the kinase inhibitor. The specific core will vary depending on the target kinase, but for this example, we will consider a generic pyrazole-based core common in many kinase inhibitors.
Kinase core amine (e.g., an aminopyrazole derivative) (1.0 eq)
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)
Acetonitrile (CH₃CN)
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve the kinase core amine and the crude benzylic bromide in acetonitrile.
Add potassium carbonate to the mixture.
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate in vacuo.
Take up the residue in EtOAc and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography or preparative HPLC to obtain the coupled product.
Causality and Rationale: This is a standard nucleophilic substitution reaction where the amine of the kinase core displaces the benzylic bromide. A base is required to neutralize the HBr generated during the reaction. This key step unites the two major fragments of the final inhibitor.
Final Steps: Deprotection and Macrocyclization
The coupled product would then undergo deprotection of the Boc group (typically with an acid like trifluoroacetic acid) to free the amine, followed by an intramolecular macrocyclization reaction (e.g., an amidation or a Suzuki coupling followed by amidation) to form the final macrocyclic kinase inhibitor.[7] The specific conditions for these final steps are highly dependent on the overall molecular structure of the target inhibitor.
Conclusion and Future Perspectives
The strategic use of 3-fluorocyclobutanamine represents a sophisticated approach in modern kinase inhibitor design. This building block offers a powerful combination of conformational constraint and beneficial physicochemical properties conferred by the fluorine atom. As demonstrated in the synthesis of complex molecules like Lorlatinib, its incorporation can lead to inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles, including the crucial ability to penetrate the central nervous system.[4] The continued development of novel synthetic routes to access diverse derivatives of 3-fluorocyclobutanamine will undoubtedly fuel the discovery of the next generation of highly targeted and effective kinase inhibitors for the treatment of cancer and other diseases.
References
Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Edwards, M. P. (2014). Discovery of (10R)-7-amino-12-fluoro-2, 10, 16-trimethyl-15-oxo-10, 15, 16, 17-tetrahydro-2H-8, 4-(metheno) pyrazolo [4, 3-h][3][7][9] benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of medicinal chemistry, 57(11), 4720-4744.
Basit, S., Khan, A., & Shah, M. A. A. (2017). First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib. European Journal of Medicinal Chemistry, 134, 256-267.
Kondratov, I. S., Mykhailiuk, P. K., Komarov, I. V., & Haufe, G. (2015). Synthesis and physicochemical properties of 3-fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471.
Mykhailiuk, P. K. (2015). 3-Fluoroalkyl (CF3, CHF2, CH2F) cyclobutane-derived building blocks for medicinal chemistry: synthesis and physicochemical properties. Chemistry–A European Journal, 21(48), 17316-17325.
Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., West, M., ... & Johnson, T. W. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer cell, 28(1), 70-81.
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Infante, J. R., Shaw, A. T., Felip, E., Bauer, T. M., Besse, B., Friboulet, L., ... & Zou, H. Y. (2014). A first-in-human phase I study of the ALK/ROS1 inhibitor PF-06463922 in patients with advanced ALK+ or ROS1+ NSCLC. Journal of Clinical Oncology, 32(15_suppl), 8033-8033.
Zhang, S., An, J., & Wang, J. (2015). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. Current pharmaceutical design, 21(34), 4991-5006.
Roskoski, R. (2016). A systematic analysis of physicochemical and ADME properties of all small molecule kinase inhibitors approved by US FDA from January 2001 to October 2015. Pharmacological research, 103, 229-256.
Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249.
ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
Solomon, B. J., Besse, B., Bauer, T. M., Felip, E., Soo, R. A., Camidge, D. R., ... & Shaw, A. T. (2018). Lorlatinib in patients with ALK-positive non-small-cell lung cancer with brain metastases: results from a global phase 2 study. The Lancet Oncology, 19(12), 1659-1667.
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
ResearchGate. (2019). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Retrieved from [Link]
ChemRxiv. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
MDPI. (2020). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Retrieved from [Link]
bioRxiv. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. Retrieved from [Link]
3-Fluorocyclobutanamine in the design of metabolic stability enhancers
Application Note: 3-Fluorocyclobutanamine in the Design of Metabolic Stability Enhancers Executive Summary In modern lead optimization, the 3-fluorocyclobutanamine (3-FCBA) moiety has emerged as a high-value bioisostere...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Fluorocyclobutanamine in the Design of Metabolic Stability Enhancers
Executive Summary
In modern lead optimization, the 3-fluorocyclobutanamine (3-FCBA) moiety has emerged as a high-value bioisostere for aliphatic amines, isopropyl groups, and non-fluorinated cycloalkyls. Its utility stems from a unique convergence of conformational restriction and electronic modulation .
By replacing a labile amine or alkyl group with 3-FCBA, researchers can often achieve a "metabolic edit"—blocking Cytochrome P450 (CYP) mediated oxidation while simultaneously lowering basicity (pKa) to improve membrane permeability and reduce off-target liabilities (e.g., hERG inhibition). This guide details the mechanistic rationale, physicochemical impact, and experimental protocols for deploying 3-FCBA in drug discovery.
Physicochemical Profile & Mechanistic Rationale
The introduction of a fluorine atom at the 3-position of a cyclobutanamine ring creates a dipole that significantly alters the molecule's behavior compared to its non-fluorinated parent.
The "Fluorine Effect" on Basicity and Lipophilicity
The strong electronegativity of fluorine (
) exerts a through-bond inductive effect (), pulling electron density away from the amine nitrogen.
pKa Modulation: This inductive withdrawal lowers the pKa of the primary amine by approximately 0.8 – 1.0 log units compared to cyclobutanamine. This is a critical design feature; reducing pKa from ~9.5 to ~8.5 can significantly increase the fraction of neutral species at physiological pH (7.4), thereby enhancing passive diffusion across cell membranes.
Lipophilicity (LogD):
Trans-isomer: Generally exhibits higher lipophilicity (
) due to the vector alignment of the C-F and lone-pair dipoles, which reduces the overall effective polarity of the solvation shell.
Cis-isomer: Shows marginal changes or slightly lower lipophilicity compared to the non-fluorinated parent due to a larger net dipole moment.
Table 1: Comparative Physicochemical Properties
(Data derived from model systems, e.g., Chernykh et al. [1])
Parameter
Cyclobutanamine (Parent)
cis-3-Fluorocyclobutanamine
trans-3-Fluorocyclobutanamine
3,3-Difluorocyclobutanamine
pKa (Conj. Acid)
~9.6
~8.7
~8.8
~7.5
LogP (Calc)
0.65
0.72
1.15
1.20
Conformation
Puckered
Puckered (F equatorial/axial mix)
Puckered
Planar/Flattened
Metabolic Risk
High (C-H oxidation)
Low (Blocked C3)
Low (Blocked C3)
Very Low
Metabolic Stability Mechanism
The 3-FCBA moiety enhances stability via two primary mechanisms:
Site Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert to CYP450 oxidative cleavage. Substituting a C-H bond at a metabolic "soft spot" (typically the
-carbon relative to the amine) with C-F prevents hydroxylation.
Electronic Deactivation: The electron-withdrawing nature of fluorine destabilizes the formation of the radical cation intermediate at the nitrogen atom, a common first step in N-dealkylation pathways.
Strategic Decision Framework
Before initiating synthesis, use the following logic flow to determine if 3-FCBA is the appropriate solution for your lead series.
Figure 1: Decision matrix for incorporating 3-fluorocyclobutanamine into lead scaffolds.
Direct access to 3-FCBA is best achieved starting from 3-oxocyclobutanecarboxylic acid.[1] This route allows for the separation of diastereomers before the final amine formation.
Esterification: Protect the carboxylic acid (e.g., benzyl ester) to prevent interference during fluorination.
Deoxyfluorination:
Dissolve the keto-ester in anhydrous DCM at -78°C.
Add Morpho-DAST (1.5 equiv) dropwise.
Allow to warm to RT and stir for 12h. Note: This typically yields a 3:1 mixture of cis:trans isomers.[1]
CRITICAL STEP: Separate diastereomers at this stage using silica gel chromatography (Hexane/EtOAc gradient). The isomers have distinct Rf values due to their dipole differences.
Hydrolysis: Deprotect the ester (e.g., H2/Pd-C for benzyl ester) to yield the free 3-fluorocyclobutanecarboxylic acid (pure cis or trans).
Curtius Rearrangement (Amine Formation):
Dissolve the acid in dry
-BuOH/Toluene (1:1).
Add TEA (1.2 equiv) and DPPA (1.1 equiv).
Heat to 90°C for 4 hours. The intermediate isocyanate is trapped by
-BuOH to form the Boc-protected amine.
Deprotection: Treat with 4M HCl in Dioxane to yield 3-fluorocyclobutanamine hydrochloride .
In Vitro Metabolic Stability Assay (Microsomal)
To validate the stability enhancement, compare the intrinsic clearance (
) of the 3-FCBA analog against the non-fluorinated parent.
Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Case Study Application
Scenario: A lead compound containing a tert-butyl amine group shows high clearance (
) due to oxidation of the methyl groups.
Intervention: Replacement of the tert-butyl group with a 1-methyl-3,3-difluorocyclobutyl or 3-fluorocyclobutyl group.
Outcome:
Metabolic: Blocking the
-CH sites reduces by >50%.
Potency: The rigid cyclobutane ring often maintains or improves hydrophobic contacts compared to the freely rotating tert-butyl group.
References
Chernykh, A. V., et al. (2015).[1] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015(22), 4964–4970. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Wilsily, A., et al. (2020). "Fluorine in Drug Discovery: Recent Advances and Applications." Annual Reports in Medicinal Chemistry, 55, 33-65. Link
Piotrowski, D. W. (2012). "Application of Cyclobutane Derivatives in Drug Discovery." Drug Discovery Today, 17, 13-14. Link
Challenges in the stereoselective synthesis of 3-Fluorocyclobutanamine
Ticket System Status: [ONLINE] Current Queue Focus: Stereoselective Fluorination & Amine Functionalization Lead Scientist: Dr. [AI Name], Senior Application Scientist[1] Part 1: The Core Directive (System Overview) Welco...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: [ONLINE]
Current Queue Focus: Stereoselective Fluorination & Amine Functionalization
Lead Scientist: Dr. [AI Name], Senior Application Scientist[1]
Part 1: The Core Directive (System Overview)
Welcome to the Technical Support Hub for 3-Fluorocyclobutanamine . If you are here, you are likely facing one of two critical errors: your product has the wrong stereochemistry (cis instead of trans), or your reaction mixture has turned into a black tar of elimination byproducts.
The synthesis of 3-fluorocyclobutanamine is a classic exercise in conformational frustration . The cyclobutane ring is puckered, creating distinct steric environments, and the introduction of fluorine (a highly electronegative, small atom) via nucleophilic substitution is chemically perilous due to ring strain.
This guide treats your synthesis as a logic gate system . We will troubleshoot the three primary nodes where this synthesis typically fails.
Part 2: Troubleshooting Modules (The "Ticket" System)
Ticket #001: "I synthesized the alcohol precursor, but after fluorination, I have the wrong diastereomer."
Diagnosis: Violation of the Inversion Rule .
Root Cause: You likely assumed retention of configuration or failed to account for the SN2 mechanism inherent to Deoxofluor/DAST reagents.
Technical Explanation:
Nucleophilic fluorination of secondary alcohols using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) proceeds via an SN2 mechanism.[1] The hydroxyl group attacks the sulfur center, forming a good leaving group, which is then displaced by the fluoride ion from the backside.
Input: cis-3-hydroxycyclobutanecarboxylate
Mechanism: Backside attack (Inversion)
Output: trans-3-fluorocyclobutanamine precursor
The Fix:
If you need the trans-isomer (often preferred for drug scaffolds due to vector alignment), you must start with the cis-alcohol .
Desired Product Isomer
Required Starting Alcohol
Reaction Type
trans-3-Fluoro
cis-3-Hydroxy
SN2 (Inversion)
cis-3-Fluoro
trans-3-Hydroxy
SN2 (Inversion)
Pro-Tip: If your reduction of 3-oxocyclobutanecarboxylate gives a mixture of alcohols, separate them before fluorination.[1] Chromatographic separation of the alcohols is significantly easier than separating the fluorinated amines later.
Ticket #002: "My fluorination yield is <20%, and NMR shows olefinic protons."
Diagnosis: The Elimination Trap .
Root Cause: Cyclobutane rings are highly strained (~26 kcal/mol). The intermediate formed by DAST/Deoxo-Fluor is a potent leaving group. If the fluoride anion acts as a base (or if the reaction temperature is too high), E2 elimination occurs, yielding the useless cyclobutene.
Technical Explanation:
The transition state for SN2 requires the nucleophile to approach 180° opposite the leaving group. In a puckered cyclobutane ring, this trajectory can be sterically encumbered.[1] The competing E2 pathway (proton abstraction) is often kinetically favored, especially if the reaction mixture becomes acidic (HF generation).
The Fix:
Switch Reagents: Use Deoxo-Fluor instead of DAST. It is more thermally stable and often shows higher selectivity for substitution over elimination.
Solvent Control: Use Dichloromethane (DCM) . Avoid THF, which can coordinate with the sulfur reagent and reduce reactivity, requiring higher temps that favor elimination.[1]
Warm-up: Do not exceed 0 °C to Room Temp. Do not reflux.
Base Additive: Add a non-nucleophilic base like exogenous fluoride sources (e.g., Et3N[1]·3HF) to buffer the reaction and ensure a high concentration of nucleophilic fluoride relative to the basic species.
Ticket #003: "I tried to install the amine via SN2 on a fluorinated electrophile, but it failed."
Diagnosis: The Nucleophile Mismatch .
Root Cause: Attempting to displace a leaving group (like a tosylate or halide) with an azide or amine on a cyclobutane ring that already contains a fluorine is disastrous. The fluorine destabilizes the transition state, and the ring strain promotes ring opening or rearrangement.
The Fix:
Do not form the C–N bond after fluorination via substitution. Form the C–N bond via Curtius Rearrangement of the carboxylic acid.[2] This preserves the stereocenter set during the fluorination step.
Procedure: Cool ester in EtOH to -78 °C. Add NaBH4. The cis-alcohol is generally favored (approx 3:1 to 5:1 ratio) due to hydride attack from the less hindered face (away from the ester group).
QC Point: Isolate the cis-isomer via column chromatography (Hex/EtOAc). Do not proceed with a mixture.
By-product formation in 3-Fluorocyclobutanamine synthesis and removal
The following technical guide is structured as a Tier-3 Support Response from a specialized CDMO (Contract Development and Manufacturing Organization) focusing on fluorinated building blocks. Executive Summary The synthe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Response from a specialized CDMO (Contract Development and Manufacturing Organization) focusing on fluorinated building blocks.
Executive Summary
The synthesis of 3-fluorocyclobutanamine (and its hydrochloride salt) presents a unique set of challenges due to the ring strain of the cyclobutane scaffold and the high electronegativity of fluorine.[1] Users typically encounter three primary failure modes:
Elimination vs. Substitution: Competitive formation of cyclobutene by-products during the fluorination step.[1][2]
Stereochemical Scrambling: Difficulty controlling or separating cis (1,3-diaxial-like) and trans (1,3-diequatorial-like) isomers.[1][2]
Amine Instability: Decomposition of the free base during workup.[1]
This guide provides a root-cause analysis and remediation protocols for these specific issues.
Module 1: The Fluorination Bottleneck
Context: The most common synthetic route involves the deoxofluorination of N-protected 3-hydroxycyclobutanamine (or a precursor ester) using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1][2]
Issue: High Levels of Olefin (Cyclobutene) Formation
Symptom: NMR shows vinylic protons (approx.[1] 5.8–6.0 ppm); yield of desired fluoride is <40%.[1]
Root Cause: The fluorination mechanism proceeds via an activated alkoxy-sulfur intermediate.[1][2] In secondary alcohols, particularly in strained rings, the basicity of the fluoride source or the reagent itself can trigger an E2 elimination pathway instead of the desired SN2 substitution.[1]
Troubleshooting Protocol
Variable
Standard Condition (High Risk)
Optimized Condition (Low Risk)
Rationale
Reagent
DAST
XtalFluor-E® or PBSF
DAST releases HF and is thermally unstable.[1][2] XtalFluor-E (with promoter) is less prone to elimination.[1][2]
Solvent
THF or Glyme
Dichloromethane (DCM)
Non-coordinating solvents favor SN2 mechanisms over elimination.[1][2]
Base
Pyridine / Et₃N
DBU (catalytic) or Exogenous Fluoride
Strong bases promote E2 elimination.[1][2] If using XtalFluor, use Et₃N[1]·3HF as a promoter, not free base.[1]
Temp
0°C to Room Temp
-78°C to -20°C
Elimination has a higher activation energy; lower temperatures kinetically favor substitution.[1][2]
Mechanism & Pathway Diagram
The following diagram illustrates the bifurcation between the desired fluorination (Inversion) and the elimination by-product.[1]
Caption: Kinetic competition between nucleophilic fluorination (SN2) and elimination (E2) in cyclobutane systems.
Module 2: Stereochemical Control & Separation
Context: 3-Fluorocyclobutanamine exists as cis and trans diastereomers.[1][2] DAST-mediated fluorination of a pure alcohol isomer typically proceeds with inversion of configuration , but "leakage" occurs due to carbocation character in the transition state.[1]
Issue: Inseparable Diastereomers
Symptom: LC-MS shows a single peak, but 19F-NMR shows two distinct signals (approx. -180 ppm range, split by ~10-15 ppm).
Root Cause: The cis and trans isomers have very similar polarities in their free-base or protected forms, making silica chromatography inefficient.[1]
Separation Protocol (Salt Formation)
The most robust method for separation is Fractional Crystallization of the hydrochloride or tosylate salt.[1]
Deprotection: Remove the Boc/Cbz group using 4M HCl in Dioxane.[1]
Salt Formation: Evaporate solvent to obtain the crude HCl salt mixture.[1]
Recrystallization Solvent: Use Isopropanol (IPA) / Ethanol (9:1) .[1]
Trans-isomer (thermodynamically preferred packing) often crystallizes first.[1][2]
Verification: Check 19F-NMR. The cis isomer typically displays a larger 3JH-F coupling constant due to the "W" coupling geometry if the ring adopts a puckered conformation.[1]
Module 3: Stability & Storage
Context: Cyclobutanamines are "strained amines."[1][2] The free base is prone to degradation.[1]
Issue: Material turns brown/tarry upon storage
Symptom: Freshly distilled free amine degrades within 24 hours at room temperature.[1][2]
Root Cause: Intermolecular nucleophilic attack (polymerization) or ring-opening decomposition catalyzed by trace acid/CO2 from air.[1][2]
Handling Protocol
NEVER store 3-fluorocyclobutanamine as a free base.[1][2]
ALWAYS convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt.[1]
Storage: Store salts at -20°C under Argon. The HCl salt is hygroscopic; store with desiccant.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use TBAF (Tetrabutylammonium fluoride) to fluorinate the mesylate instead of using DAST?
Answer: Generally, No .[1] While this works for primary alkyl halides, displacing a secondary mesylate on a cyclobutane ring with TBAF is sluggish and dominated by elimination (cyclobutene formation) due to the basicity of the "naked" fluoride ion in TBAF.[1] If you must use displacement, use CsF in t-Amyl alcohol at elevated temperatures, but expect lower yields than deoxofluorination.[1]
Q2: Why do I see a "doublet of doublets" in my 19F-NMR?
Answer: This is the signature of the geminal proton coupling (2JH-F ~50-55 Hz) and the vicinal proton coupling (3JH-F ~25 Hz).[1] If you see a triplet-like structure, it indicates the proton is coupled equally to two adjacent protons, helping identify the conformation.[1]
Q3: My reaction exothermed violently upon adding DAST. Is the batch ruined?
Answer: Likely, yes.[1][3] DAST decomposition is autocatalytic above 50°C. A violent exotherm suggests loss of temperature control, leading to "charring" (polymerization) and high elimination by-products.[1] Safety Note: Always dilute DAST in DCM before addition and add dropwise at -78°C.
References
Fluorination Reagents & Mechanisms
Mechanism of DAST fluorination: Middleton, W. J.[1] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry 40.5 (1975): 574-578.[1][2] Link[1][2]
Deoxo-Fluor vs DAST stability: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][2] The Journal of Organic Chemistry 64.19 (1999): 7048-7054.[1][2] Link[1][2]
Cyclobutane Conformational Analysis
Conformation of 3-substituted cyclobutanes: Wiberg, K. B., & Barth, D. E.[1] "Conformational studies of cyclobutane derivatives." Journal of the American Chemical Society 91.18 (1969): 5124-5130.[1][2] Link[1][2]
Synthesis & Separation of Fluorinated Amines
Synthesis of conformationally restricted fluorinated amines: Mykhailiuk, P. K.[1] "Generation of C1-C3 organofluorine building blocks." Chemical Reviews 121.4 (2021): 1670-1715.[1][2] (See section on Cyclobutanes). Link[1][2]
Patent Reference for Salt Formation: "Process for the preparation of aminocyclobutane derivatives."[1][4][5] WO2012062783.[1] (Describes HCl salt crystallization for purification). Link[1][2]
Preventing decomposition of 3-Fluorocyclobutanamine during workup
A Guide to Preventing Decomposition During Experimental Workup Welcome to the Technical Support Center for 3-Fluorocyclobutanamine. This resource is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the Technical Support Center for 3-Fluorocyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges presented by this valuable building block. The inherent ring strain of the cyclobutane motif, combined with the electronic effects of the fluorine substituent, can lead to unexpected decomposition during standard workup procedures. This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to help you preserve the integrity of your compound.
Question 1: I'm observing significant loss of my 3-Fluorocyclobutanamine product after an aqueous basic workup (e.g., using NaHCO₃ or NaOH). What is likely happening?
Answer: The primary suspect for decomposition under basic conditions is an elimination reaction . 3-Fluorocyclobutanamine is a β-fluoroamine, a structural motif known to be susceptible to the loss of hydrogen fluoride (HF) to form an unsaturated product, cyclobutenamine. This process is often facilitated by a base.
The mechanism likely proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) pathway. The base removes the acidic proton from the amine, forming an amide anion. This intermediate then expels the fluoride ion to form the more stable cyclobutene derivative. The strained nature of the cyclobutane ring can also contribute to the driving force of this reaction.
Visualizing the Decomposition Pathway: Base-Mediated Elimination
A simplified representation of the base-mediated elimination of 3-Fluorocyclobutanamine.
Troubleshooting & Prevention:
Avoid Strong Bases: Whenever possible, avoid using strong aqueous bases like NaOH or KOH for extractions.
Use a Weaker Base: If a basic wash is necessary to remove acidic impurities, opt for a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) and perform the extraction quickly at low temperatures (0-5 °C).
Minimize Contact Time: Do not let the organic layer containing your product sit in contact with the basic aqueous phase for extended periods.
Consider a Non-Aqueous Workup: If feasible, consider a non-aqueous workup. This could involve direct filtration through a pad of silica gel or Celite® to remove solid impurities, followed by solvent evaporation.
Question 2: My product seems to degrade during acidic workup (e.g., washing with HCl). What could be the cause?
Answer: Acidic conditions can also promote the decomposition of 3-Fluorocyclobutanamine, primarily through acid-catalyzed ring-opening . The cyclobutane ring is inherently strained, and protonation of the amine can make the ring more susceptible to nucleophilic attack, leading to cleavage.
Under acidic conditions, the amine group is protonated to form an ammonium salt. This enhances the electron-withdrawing nature of the substituent, which can weaken the C-C bonds of the cyclobutane ring. A nucleophile present in the reaction mixture (e.g., water or a conjugate base) can then attack one of the ring carbons, initiating ring opening.
Visualizing the Decomposition Pathway: Acid-Catalyzed Ring-Opening
A conceptual diagram of acid-catalyzed ring-opening.
Troubleshooting & Prevention:
Handle as the Salt: 3-Fluorocyclobutanamine is often supplied and is most stable as its hydrochloride salt. If you have synthesized the free base, consider converting it to the HCl salt for long-term storage and for use in subsequent reactions where the salt form is compatible.
Careful pH Adjustment: If an acidic wash is required, use dilute acid (e.g., 1 M HCl) and perform the extraction rapidly at low temperatures. Avoid prolonged exposure to highly acidic conditions.
Saturated Ammonium Chloride: For neutralizing a reaction, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic and can be less harsh than strong acids.
Back-Extraction: To isolate the free base from its salt, a carefully controlled basic extraction is necessary. Use a weak base like NaHCO₃ or K₂CO₃ at low temperatures, and immediately process the organic layer.
Question 3: I'm seeing a loss of product even during a seemingly neutral workup and after purification. What other factors should I consider?
Answer: Even under neutral conditions, the inherent instability of 3-Fluorocyclobutanamine can be a factor, especially with prolonged handling or exposure to certain materials.
Water Sensitivity: Some fluorinated amines exhibit sensitivity to water, which can lead to slow hydrolysis or decomposition over time.[1]
Temperature: Elevated temperatures during workup, such as concentrating the solution at high heat on a rotary evaporator, can provide the energy needed to overcome the activation barrier for decomposition.
Chromatography: During column chromatography on silica gel, the slightly acidic nature of the silica can lead to product degradation on the column. This can manifest as streaking, low recovery, or the appearance of new spots on TLC.
Recommended General Workup Protocol
This protocol is designed to minimize the risk of decomposition of 3-Fluorocyclobutanamine.
A workflow designed to minimize the decomposition of 3-Fluorocyclobutanamine during workup.
Data Summary Table
Parameter
Recommendation
Rationale
pH Range
Mildly acidic to neutral (pH 5-7)
Avoids base-mediated elimination and acid-catalyzed ring-opening.
Temperature
0-25 °C (up to 30 °C for solvent removal)
Reduces the rate of decomposition reactions.
Aqueous Washes
Saturated NH₄Cl (mildly acidic), Brine
Gentle neutralization and removal of water-soluble impurities.
Drying Agent
Anhydrous Na₂SO₄ or MgSO₄
Efficient removal of water.
Purification
Short-path distillation or chromatography on neutral alumina
Avoids potential degradation on acidic silica gel.
Storage
As the hydrochloride salt, under inert gas, at 2-8 °C
Enhances long-term stability.
By understanding the potential decomposition pathways and implementing these careful handling and workup procedures, you can significantly improve the yield and purity of your 3-Fluorocyclobutanamine product.
References
This guide synthesizes general principles of organic chemistry, including elimination reactions and the reactivity of strained ring systems. For further reading on these topics, please consult standard organic chemistry textbooks.
Supplier information for cis- and trans-3-Fluorocyclobutanamine hydrochloride can be found at various chemical suppliers, which often provide handling and storage recommend
While direct literature on the decomposition of 3-Fluorocyclobutanamine is scarce, information on the stability of fluorinated amines and the reactivity of cyclobutane derivatives can be found in the broader chemical literature.[1]
Catalyst selection for efficient synthesis of 3-Fluorocyclobutanamine
This technical guide is designed for medicinal chemists and process development scientists optimizing the synthesis of 3-Fluorocyclobutanamine. It prioritizes experimental reproducibility, safety, and stereochemical cont...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for medicinal chemists and process development scientists optimizing the synthesis of 3-Fluorocyclobutanamine. It prioritizes experimental reproducibility, safety, and stereochemical control.
Synthesizing 3-fluorocyclobutanamine presents a classic "small ring" challenge: introducing a high-energy fluorine bond without triggering ring-opening or elimination, while managing the cis/trans stereochemistry that drastically affects pKa and lipophilicity (LogD).
While "catalyst selection" is often the user's primary query, the most robust routes rely on stoichiometric reagents (Deoxofluorination) or rearrangement protocols (Curtius). True catalysis (e.g., hydrogenation) is reserved for reductive amination routes, where catalyst poisoning and defluorination are the primary failure modes.
Decision Matrix: Route Selection
Feature
Route A: Curtius Rearrangement
Route B: Deoxofluorination
Route C: Reductive Amination
Starting Material
3-Fluorocyclobutanecarboxylic acid
3-Hydroxycyclobutanamine (Protected)
3-Fluorocyclobutanone
Primary "Catalyst"
Heat / Lewis Acid (minor role)
DAST / XtalFluor (Reagent)
Pd/C, Pt/C, or Ir (Catalyst)
Stereocontrol
Retains SM stereochemistry
Inverts SM stereochemistry (Walden)
Thermodynamic mixture (often cis-selective)
Scalability
High (Safety controls required for azides)
Medium (Exotherms)
High (Flow chemistry compatible)
Key Risk
Acyl azide explosion hazards
Elimination to cyclobutene
C-F bond hydrogenolysis (Defluorination)
Interactive Workflow: Selecting Your Path
The following logic flow guides you to the correct experimental protocol based on your starting material and stereochemical needs.
Figure 1: Strategic selection of synthetic route based on available precursors.
Detailed Protocols & Troubleshooting
Route A: Curtius Rearrangement (The Scale-Up Standard)
Best for: Large-scale synthesis where defined stereochemistry (cis or trans) is required and the corresponding acid is available.
Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges with heat to an isocyanate, followed by hydrolysis to the amine.[1][2][3]
Protocol Summary:
Activation: Treat 3-fluorocyclobutanecarboxylic acid with Diphenylphosphoryl azide (DPPA) and TEA in t-Butanol.
Rearrangement: Reflux to trigger N2 release and isocyanate formation.
Trapping: The isocyanate is trapped by t-Butanol to form the Boc-protected amine.
Deprotection: HCl/Dioxane yields the free amine salt.
Troubleshooting Guide:
Issue: Low Yield / Incomplete Rearrangement.
Cause: Moisture in the solvent reacting with the acyl azide or isocyanate.
Fix: Ensure anhydrous t-Butanol and Toluene. Use molecular sieves.[4]
Issue: Safety Concerns (Azide Accumulation).
Fix: Do not isolate the acyl azide. Perform a "one-pot" thermal rearrangement. Ensure the reaction temperature exceeds the decomposition temperature of the azide continuously.
Route B: Deoxofluorination (The Stereochemical Inverter)
Best for: Accessing the trans-isomer from the readily available cis-alcohol (or vice versa) via Walden inversion.
Reagent Selection:
DAST (Diethylaminosulfur trifluoride): Standard, but thermally unstable >50°C.
Deoxo-Fluor: More thermally stable, but harder to remove byproducts.
XtalFluor-E: Crystalline, safer, requires an exogenous fluoride source (e.g., TEA·3HF).
Troubleshooting Guide:
Issue: Elimination vs. Substitution (Formation of 3-fluorocyclobutene).
Cause: The carbocation intermediate is prone to proton elimination, especially with basic amine protecting groups.
Fix: Switch solvent to DCM or Chloroform (non-polar solvents favor substitution). Lower the temperature to -78°C during addition.
Issue: Explosive Decomposition.
Fix: Never heat DAST reactions above 50°C. If heating is required for kinetics, switch to XtalFluor-E or Fluolead .
Route C: Catalytic Reductive Amination (The "Catalyst Selection" Challenge)
Best for: Rapid synthesis from the ketone.
Critical Challenge: Preventing Hydrodefluorination (loss of Fluorine).
Catalyst Selection Table:
Catalyst
Activity
Risk of Defluorination
Recommendation
Pd/C (Palladium on Carbon)
High
High
Avoid. Pd readily inserts into C-F bonds, especially on strained rings.
Pt/C (Platinum on Carbon)
Moderate
Low
Recommended. Sulfided Pt/C is often preferred to poison the catalyst against hydrogenolysis.
Ra-Ni (Raney Nickel)
High
Moderate
Viable alternative. Requires careful pH control.
| Ir/C (Iridium) | Low | Very Low | Best for Chemoselectivity. Expensive, but preserves the C-F bond best. |
Protocol (Catalytic):
Mix 3-fluorocyclobutanone with Ammonium Acetate (10 eq) in Methanol.
Add catalyst (5 mol% Pt/C or sulfided Pt/C).
Pressurize with H2 (50 psi) or use a transfer hydrogenation donor.
Monitor strictly for the des-fluoro byproduct (cyclobutanamine).
Protocol (Hydride - Non-Catalytic Alternative):
If catalytic hydrogenation fails: Use NaBH(OAc)3 (Sodium triacetoxyborohydride). It is milder than NaBH4 and minimizes defluorination risks while effectively reducing the imine.
Frequently Asked Questions (FAQs)
Q1: Why do I see a significant pKa difference between the cis and trans isomers?A: The cis-isomer (Amino and Fluoro on the same side) allows for an intramolecular hydrogen bond or electrostatic interaction between the ammonium proton and the fluorine, which can lower the pKa (making the amine less basic). The trans-isomer lacks this stabilization. Additionally, the dipole alignment differs. In 3-fluorocyclobutanamine, the trans isomer is generally more lipophilic (higher LogD) than the cis isomer.[5]
Q2: Can I use catalytic hydrogenation to deprotect a Cbz group on 3-fluorocyclobutanamine?A: Proceed with extreme caution. Standard Pd/C hydrogenation to remove Cbz (Carboxybenzyl) often results in concurrent C-F bond cleavage (hydrogenolysis).
Solution 1: Use Pd(OH)2/C (Pearlman's Catalyst) with a short reaction time.
Solution 2: Switch to acid-labile protection (Boc) to avoid hydrogenation entirely.
Solution 3: Use transfer hydrogenation (Pd/C + Cyclohexadiene) which is often gentler than H2 gas.
Q3: How do I separate the cis and trans isomers if I get a mixture?A:
Chromatography: They are separable on silica gel, but often require a polar modifier (e.g., DCM/MeOH/NH4OH).
Crystallization: The hydrochloride salts often have significantly different solubilities. Converting to the salt and recrystallizing from iPrOH/Et2O is a common purification method.
Q4: Is the Curtius rearrangement safe for kilogram scale?A: It is widely used in pharma (e.g., Oseltamivir synthesis), but strict engineering controls are needed.
Control: Use Continuous Flow Chemistry for the heating step to minimize the active volume of the explosive acyl azide intermediate.
Reagent: Switch from NaN3 (shock sensitive) to DPPA (liquid, easier to handle) for better thermal control.
References
Synthesis of 3-Amino-5-fluoroalkylfurans (Fluorine compatibility context). Organic Chemistry Portal.Link
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (Describes the Curtius route from 3-oxocyclobutane carboxylic acid). Link
Synthesis of trans-stereoisomers of 1-amino-3-fluorocyclopentane (Analogue protocol). Bioorganic & Medicinal Chemistry. (Details nucleophilic fluorination with CsF). Link
Curtius Rearrangement Mechanisms and Applications. Wikipedia / Organic Chemistry Portal.Link
Trans-3-Fluorocyclobutanamine Hydrochloride Product Data. AChemBlock. (Physical data verification). Link
Technical Support Center: Managing Exothermic Reactions in Large-Scale 3-Fluorocyclobutanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and troubleshooting advice for managing the exothermic risks associated with the large-scale synt...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for managing the exothermic risks associated with the large-scale synthesis of 3-Fluorocyclobutanamine. As Senior Application Scientists, we synthesize our field expertise with established safety protocols to ensure you can navigate the potential thermal hazards of this process with confidence.
I. Understanding the Core Thermal Risks
The synthesis of 3-Fluorocyclobutanamine, a valuable building block in pharmaceutical development, involves highly energetic transformations that can lead to dangerous exothermic events if not properly controlled.[1][2][3] The primary thermal hazards arise from two key stages of a common synthetic route:
Deoxofluorination: The conversion of a carbonyl group to a difluoromethylene group, or in this case, the fluorination of a precursor like 3-oxocyclobutanecarboxylic acid, is often highly exothermic. Reagents commonly used for this transformation, such as Diethylaminosulfur Trifluoride (DAST) and Selectfluor®, are known to have high thermal instability and can decompose violently if not handled correctly.[4][5][6]
Reductive Amination: The conversion of the fluorinated ketone intermediate to the final amine product involves the use of reducing agents. While generally less hazardous than deoxofluorination, this step can also be exothermic, and the rate of heat generation can be significant, especially at a large scale.
A lack of proper understanding of the process chemistry and thermochemistry is a primary cause of incidents involving thermal runaway.[7] It is crucial to recognize that scaling up a reaction can non-linearly increase the risks associated with heat accumulation.
II. Synthetic Pathway and Key Exothermic Control Points
A common and practical synthetic route to 3-Fluorocyclobutanamine starts from 3-oxocyclobutanecarboxylic acid. The following diagram illustrates the key transformations and highlights the critical stages for thermal management.
III. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the large-scale synthesis of 3-Fluorocyclobutanamine, with a focus on managing exothermic reactions.
A. Deoxofluorination Stage
Q1: My reaction temperature is rising uncontrollably during the addition of the fluorinating agent. What should I do?
A1: An uncontrolled temperature rise (a "thermal runaway") during fluorination is a critical safety event.
Immediate Actions:
Stop the addition of the fluorinating agent immediately.
Increase cooling to the reactor. This may involve increasing the flow of coolant to the reactor jacket or activating an emergency cooling system.
If necessary, initiate a quench protocol. This should be a pre-determined and validated procedure. A common quenching agent for DAST is a cold, dilute solution of a weak base like sodium bicarbonate. Caution: Quenching itself can be exothermic.
Evacuate personnel from the immediate area if the temperature continues to rise despite these measures.
Root Cause Analysis and Prevention:
Addition Rate: The fluorinating agent was likely added too quickly. The rate of addition should be slow enough to allow the reactor's cooling system to dissipate the heat generated.
Cooling Capacity: Ensure your reactor's cooling system is adequately sized for the scale of the reaction. Perform heat flow calorimetry studies on a small scale to determine the heat of reaction and the required cooling duty.
Local Hotspots: Inadequate mixing can lead to localized areas of high concentration and temperature. Ensure your agitation is sufficient to maintain a homogenous reaction mixture.
Reagent Purity: Impurities in the starting material or the fluorinating agent can sometimes catalyze decomposition or side reactions, leading to unexpected exotherms.
Q2: I am observing significant gas evolution and pressure buildup in the reactor during fluorination. Is this normal?
A2: Some gas evolution may be expected, but significant and rapid pressure increase is a sign of a potential problem.
Possible Causes:
Decomposition of the Fluorinating Agent: DAST, for example, can decompose to generate gaseous byproducts, a process that is accelerated by heat.[6]
Side Reactions: The reaction of the fluorinating agent with the solvent or impurities can produce gases.
Thermal Runaway: A rapid increase in pressure is a strong indicator of a developing thermal runaway.
Troubleshooting and Prevention:
Ventilation: Ensure the reactor is equipped with an appropriately sized and routed vent line to a scrubber system to safely handle any gas evolution.
Temperature Control: Strict temperature control is paramount. A deviation from the target temperature should be treated as a serious event.
Reaction Monitoring: Utilize in-situ monitoring techniques (e.g., IR, Raman) to track the progress of the reaction and detect the formation of unexpected byproducts.
Q3: What are the key differences in managing exotherms when using DAST versus Selectfluor®?
A3: Both are powerful fluorinating agents, but they have different properties that affect their thermal risk profiles.
Feature
DAST (Diethylaminosulfur Trifluoride)
Selectfluor® (F-TEDA-BF4)
Thermal Stability
Less stable; can decompose violently upon heating.[5][6]
More thermally stable crystalline solid.
Byproducts
Can generate corrosive HF upon contact with moisture.
Byproducts are generally less corrosive.
Reaction Conditions
Typically used at low temperatures (-78 °C to RT).
Often used at room temperature or slightly elevated temperatures.
Exotherm Control
Requires very slow addition at low temperatures and robust cooling.
The reaction is still exothermic and requires controlled addition and cooling, but the risk of explosive decomposition is lower under controlled conditions.
Recommendation: For large-scale synthesis, the higher thermal stability of Selectfluor® may offer a better safety profile. However, a thorough risk assessment is required for any fluorinating agent.[8]
B. Reductive Amination Stage
Q4: My reductive amination is showing a significant exotherm upon addition of the reducing agent. How can I control this?
A4: The reduction of the imine intermediate is an exothermic process.
Control Measures:
Portion-wise or Slow Addition: Add the reducing agent (e.g., sodium borohydride) in small portions or as a solution via a syringe pump. This allows for better control of the reaction rate and heat generation.
Pre-cooling: Cool the reaction mixture to a lower temperature before beginning the addition of the reducing agent.
Solvent Choice: The choice of solvent can influence the reaction rate and heat transfer. Ensure the solvent has a sufficiently high boiling point to prevent boiling if a minor temperature excursion occurs.
Q5: I am seeing the formation of byproducts and a decrease in yield in my large-scale reductive amination. Could this be related to temperature?
A5: Yes, poor temperature control can lead to side reactions.
Common Side Reactions:
Over-alkylation: If a primary amine is the target, higher temperatures can promote the reaction of the product with the starting ketone to form a tertiary amine.[9]
Reduction of the Carbonyl: If the reducing agent is added before the imine has fully formed, it can reduce the starting ketone to an alcohol, lowering the yield of the desired amine.[8]
Decomposition: At elevated temperatures, the starting materials or product may be susceptible to degradation.
Troubleshooting:
Stepwise Addition: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can be monitored by techniques like TLC or in-situ IR.[10]
pH Control: The pH of the reaction can affect the rate of imine formation and the stability of the reducing agent. Optimization of the pH is often necessary for large-scale reactions.
Choice of Reducing Agent: Milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) can offer better selectivity for the imine over the ketone.[11][12]
IV. Experimental Protocols for Enhanced Safety
The following protocols are provided as a starting point and must be adapted and thoroughly tested on a small scale before attempting a large-scale synthesis. A comprehensive Process Hazard Analysis (PHA) is mandatory before any scale-up.
Protocol 1: Controlled Deoxofluorination using Selectfluor®
Reactor Setup:
Use a clean, dry, glass-lined or Hastelloy reactor equipped with a powerful mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser connected to a caustic scrubber.
Ensure the reactor's cooling system is operational and has been tested for its maximum cooling capacity.
Reaction Procedure:
Charge the reactor with 3-oxocyclobutanecarboxylic acid and a suitable anhydrous solvent (e.g., acetonitrile).
Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) under a nitrogen atmosphere.
Prepare a solution or slurry of Selectfluor® in the same anhydrous solvent.
Add the Selectfluor® solution/slurry to the reactor sub-surface via a syringe pump at a very slow and controlled rate.
Crucially, monitor the internal temperature continuously. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by in-process controls (e.g., HPLC, GC).
Proceed with a carefully designed and tested work-up procedure.
Protocol 2: Safe Reductive Amination
Reactor Setup:
Use a reactor with adequate cooling capacity, a mechanical stirrer, a temperature probe, and a nitrogen inlet.
Reaction Procedure:
Charge the reactor with the fluorinated ketone intermediate and the chosen amine source (e.g., ammonia in a suitable solvent).
Cool the mixture to a controlled temperature (e.g., 0-10 °C).
Slowly add the reducing agent (e.g., a solution of sodium borohydride in an appropriate solvent) to the reaction mixture.
Maintain the temperature throughout the addition.
Monitor the reaction for completion.
Follow a validated work-up and purification protocol.
V. Visualization of Safety Workflow
The following diagram outlines a logical workflow for assessing and managing the thermal risks associated with this synthesis.
Analytical methods for detecting impurities in 3-Fluorocyclobutanamine
Executive Summary & Analytical Strategy 3-Fluorocyclobutanamine (3-FCBA) is a critical building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. Its anal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Strategy
3-Fluorocyclobutanamine (3-FCBA) is a critical building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. Its analysis presents two distinct challenges:
Lack of UV Chromophore: The molecule lacks a conjugated
-system, making standard UV detection (254 nm) ineffective.
Stereoisomerism: The cis and trans isomers often have distinct biological activities, requiring precise separation and quantification.
Recommended Analytical Workflow:
Primary Purity & Isomer Ratio:
F-NMR (Quantitative) or HPLC-CAD/ELSD.
Trace Organic Impurities: GC-MS (Derivatization required) or LC-MS/MS.
Residual Solvents: Headspace GC-FID.
Analytical Decision Tree
The following workflow illustrates the logic for selecting the correct method based on your specific analytical needs.
Figure 1: Decision matrix for selecting analytical methods based on impurity type and detection requirements.
Target: Separation of cis/trans isomers and non-volatile impurities (dimers, salts).
Challenge: 3-FCBA is a primary amine (basic) and lacks UV absorbance.
Solution: Use a Charged Aerosol Detector (CAD) or MS detection. Use a high-pH mobile phase or a fluorophenyl column to enhance selectivity.
Protocol: PFP Column Separation
The Pentafluorophenyl (PFP) phase offers unique
- and dipole-dipole interactions, often providing better separation of fluorinated isomers than C18.
Parameter
Condition
Column
Fluorophenyl (PFP), 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex F5 or equivalent)
CAD (Charged Aerosol) or MS (ESI+, SIM mode for m/z 126)
Sample Diluent
50:50 Water:Acetonitrile
Troubleshooting Guide: HPLC
Symptom
Probable Cause
Corrective Action
Peak Tailing
Interaction of amine with residual silanols.
Add Modifier: Increase buffer strength to 20mM or add 0.1% TFA (if using UV/ELSD). For MS, ensure pH is controlled.
No Peaks Visible
Lack of chromophore.
Check Detector: UV at 210 nm is unreliable. Switch to CAD, ELSD, or derive with FMOC-Cl for UV detection.
Isomers Co-elute
Insufficient selectivity.
Switch Column: Move from C18 to PFP. Lower the temperature to 15°C to enhance steric selectivity.
Ghost Peaks
Carryover of sticky amine.
Needle Wash: Use a strong wash solvent (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).
Method B:
F-NMR Spectroscopy
Target: Absolute quantification of cis vs. trans ratio.
Why: Fluorine NMR is background-free and highly sensitive to the electronic environment of the fluorine atom, which changes based on its spatial relationship to the amine group.
Protocol
Solvent: Dissolve ~10 mg sample in 600 µL DMSO-
or DO.
Note: D
O is preferred for HCl salts; DMSO- for free base.
Internal Standard:
-Trifluorotoluene (add 5 µL) if absolute assay is required.
Acquisition:
Range: -100 to -250 ppm.
Relaxation Delay (
): 5 seconds (critical for integration accuracy).
Scans: 32-64.
Interpretation:
Trans-isomer: Typically resonates upfield (more shielded) relative to the cis-isomer due to the anisotropic effect of the ring and amine group, though this depends on solvent.
Validation: Spike with a known pure isomer to confirm assignment.
Method C: Gas Chromatography (GC-MS)
Target: Process impurities (e.g., 3-fluorocyclobutanone) and residual solvents.
Critical Step: Primary amines tail badly on GC. Derivatization is mandatory for the main peak, though impurities like the ketone starting material can be detected directly.
Q1: Why can't I use standard UV-HPLC at 254 nm?A: 3-Fluorocyclobutanamine lacks a conjugated system (like a benzene ring). It has negligible absorbance above 210 nm. Using 200-210 nm results in high baseline noise and interference from mobile phase solvents. Use CAD, ELSD, or derivatization (e.g., with benzoyl chloride) if UV is your only option.
Q2: How do I distinguish the cis and trans isomers?A: The most definitive method is
F-NMR. In HPLC, the elution order depends on the column. On a PFP column, the cis isomer generally elutes later than the trans isomer due to the "fluorine-fluorine" interaction with the stationary phase, but this must be confirmed with reference standards [1].
Q3: My sample is the Hydrochloride salt. Does this affect analysis?A: Yes.
For GC: You must "free base" the salt in situ using Triethylamine (as described in Method C) or the amine will not vaporize/derivatize efficiently.
For HPLC: The salt dissociates in the mobile phase. Ensure your buffer capacity is sufficient to handle the counter-ion.
Q4: What are the likely impurities I should look for?A: Based on common synthesis routes (reductive amination of 3-fluorocyclobutanone):
3-Fluorocyclobutanone: Unreacted starting material (detectable by GC-MS).
Bis(3-fluorocyclobutyl)amine: A dimer formed if reductive amination over-reacts (detectable by LC-MS, M+H ~ 176).
Cyclobutanamine: Defluorinated side-product (rare, but possible under harsh reduction conditions).
References
Separation of Fluorinated Isomers:
Title: "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines."
Source: European Journal of Organic Chemistry (via ResearchGate).
URL:[Link]
Amine Analysis by GC:
Title: "Analysis of Biogenic Amines by GC/FID and GC/MS."
Source: Virginia Tech University Libraries.
URL:[Link]
General Impurity Profiling Guidelines:
Title: "Guidance for Industry: Q3A Impurities in New Drug Substances."
Source: U.S. Food and Drug Administration (FDA).
URL:[Link]
Isomer Separation Techniques:
Title: "Separation of Isomers using C30 and PFP Stationary Phases."
Source: Pyvot Tech Application Notes.
URL:[Link]
Troubleshooting
Technical Support Center: Refinement of Crystallization Methods for 3-Fluorocyclobutanamine Salts
As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for the crystallization of 3-Fluorocyclobutanamine salts. The content moves from frequently encountered issues t...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for the crystallization of 3-Fluorocyclobutanamine salts. The content moves from frequently encountered issues to systematic troubleshooting, detailed protocols, and methods for final crystal analysis, ensuring a comprehensive resource for your research and development needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the crystallization of 3-Fluorocyclobutanamine and its various salt forms.
Q1: Why are no crystals forming from my solution of 3-Fluorocyclobutanamine salt?
A: The failure to form crystals typically points to a lack of sufficient supersaturation.[1] For crystallization to occur, the concentration of the solute must exceed its equilibrium solubility at a given temperature.[2] Consider the following:
Solvent Choice: The solvent may be too effective, keeping the salt fully dissolved even upon cooling. The ideal solvent dissolves the solute when hot but has limited solvating power when cold.[1]
Insufficient Concentration: You may not have reached the saturation point at the higher temperature. Try reducing the solvent volume by careful evaporation.[3]
High Purity: Highly pure compounds can sometimes be difficult to crystallize without a nucleation site.
Cooling Rate: Cooling the solution too rapidly can bypass the nucleation window. A slower, more controlled cooling process is often more effective.
Q2: My experiment resulted in an oil instead of crystals. What is "oiling out" and how can I prevent it?
A: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solvent as a super-saturated, liquid phase instead of a solid crystalline lattice.[4] This often happens when the solution is cooled below the melting point of the solid in that specific solvent system or when supersaturation is achieved too quickly at a temperature above the compound's melting point.[3] To prevent this:
Reduce the Cooling Rate: Allow the solution to cool more slowly to give molecules time to orient into a crystal lattice.
Use More Solvent: The concentration might be too high. Add more of the primary ("good") solvent to lower the supersaturation level, then cool slowly.[3][4]
Change the Solvent System: Select a solvent in which your compound is less soluble. Alternatively, for mixed-solvent systems, adjust the ratio to be richer in the "poor" solvent (anti-solvent).
Seed the Solution: Introduce a seed crystal at a temperature just above the point where oiling out occurs to encourage heterogeneous nucleation.[4][5]
Q3: How does the counter-ion (e.g., hydrochloride vs. tosylate) affect the crystallization of 3-Fluorocyclobutanamine?
A: The counter-ion has a profound impact on the physicochemical properties of the salt, including its solubility, crystal packing, and thermal stability.[6]
Solubility: Different counter-ions will alter the salt's interaction with the solvent. For example, a hydrochloride salt is typically more polar and may be more soluble in protic solvents than a larger, more organic tosylate salt.
Crystal Packing (Polymorphism): The size, shape, and charge distribution of the counter-ion directly influence how the molecules pack in the crystal lattice.[7][8][9] This can lead to the formation of different polymorphs—crystals with the same chemical composition but different solid-state structures—which can have different properties.[10][11]
Hydrogen Bonding: Counter-ions like chloride can act as hydrogen bond acceptors, influencing the crystal's hydrogen-bonding network, which is a critical factor in crystal formation.
Q4: How can I control the size and quality of my crystals?
A: Crystal size and quality are primarily controlled by the rates of nucleation and growth. The goal is to encourage slow growth on a limited number of nuclei.
Slow Cooling: Gradual cooling reduces the level of supersaturation, favoring crystal growth over rapid nucleation of many small crystals.
Minimize Disturbances: Do not move or agitate the solution during the crystal growth phase.[12] Vibrations can induce secondary nucleation, leading to a larger number of smaller crystals.
Solvent Selection: A solvent in which the compound has moderate solubility is ideal. Very low solubility can lead to precipitation of an amorphous powder, while very high solubility can inhibit crystallization entirely.[13]
Purity: Ensure the starting material is reasonably pure, as impurities can inhibit crystal growth or be incorporated as defects.[12]
Q5: I suspect I have different polymorphs. How can I confirm this and favor the formation of one form?
A: Polymorphism is common in pharmaceutical compounds and can significantly affect properties like stability and bioavailability.[14]
Characterization: To confirm polymorphism, you need to use solid-state analytical techniques. The most definitive is Powder X-ray Diffraction (PXRD), as different polymorphs will produce distinct diffraction patterns.[15][16] Other useful techniques include Differential Scanning Calorimetry (DSC) for identifying different melting points and thermogravimetric analysis (TGA).[17][18]
Controlling Polymorphism: The formation of a specific polymorph is kinetically and thermodynamically controlled.[19] To favor a particular form:
Solvent: Different solvents can stabilize different polymorphs.
Temperature: The crystallization temperature can determine which form is thermodynamically favored.
Seeding: Seeding the solution with crystals of the desired polymorph is a powerful way to direct crystallization.[20]
Part 2: Systematic Troubleshooting Guide
When facing crystallization challenges, a systematic approach is crucial. This guide provides a logical workflow to diagnose and solve common issues.
Crystallization Troubleshooting Workflow
Caption: A decision-tree for troubleshooting common crystallization outcomes.
In-Depth Troubleshooting Steps
Problem: No Crystallization Occurs (Clear Solution)
Cause: The solution is not supersaturated.
Solutions in order of application:
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[3]
Add a seed crystal. If you have a previous batch of the solid, add a tiny crystal to the solution. This provides a template for crystal growth.[3][5]
Reduce solvent volume. Gently heat the solution to evaporate a small amount of solvent, then allow it to cool again.[3] Be careful not to evaporate too much, which could lead to precipitation.
Utilize an anti-solvent. If your compound is soluble in solvent A but insoluble in solvent B (and A and B are miscible), slowly add solvent B to your solution until it becomes slightly turbid, then allow it to stand. This is the anti-solvent addition method.[20]
Lower the temperature. If cooling to room temperature is ineffective, try cooling the flask in an ice bath or refrigerator.
Problem: Oiling Out (Liquid Layer Forms)
Cause: The solute is coming out of solution above its melting point in the solvent mixture, or the degree of supersaturation is too high.[4]
Solutions:
Re-heat and dilute. Warm the mixture until it is a single phase again. Add a small amount (10-20%) more of the primary ("good") solvent to decrease the saturation level. Allow this more dilute solution to cool much more slowly.[3]
Change the solvent. The solubility curve in the current solvent may be too steep. Choose a solvent where the solubility is lower at all temperatures.
Seed strategically. Re-heat to dissolve the oil, then cool to just above the temperature where oiling occurred. Add a seed crystal. The seed should induce crystallization before the solution cools to the oiling-out temperature.
Problem: Rapid Precipitation (Fine Powder Forms)
Cause: Massive, uncontrolled nucleation due to excessively high supersaturation. This happens when the solution is cooled too quickly or if the solvent is a very poor solvent for the compound at the cooled temperature.
Solutions:
Use more solvent and slower cooling. The principle is the same as for oiling out. Re-dissolve the solid in more hot solvent than the minimum required, and cool very slowly. Insulating the flask can help achieve a slow cooling rate.[3]
Try a different crystallization method. Vapor diffusion is an excellent technique for growing high-quality crystals from small amounts of material. It achieves supersaturation very slowly as the anti-solvent vapor diffuses into the solution of your compound.[13]
Part 3: Key Experimental Protocols
Solvent Selection for 3-Fluorocyclobutanamine Salts
The choice of solvent is the most critical parameter in crystallization.[13] For amine salts like 3-Fluorocyclobutanamine HCl, a polar protic or aprotic solvent is often a good starting point.
Solvent Class
Examples
Suitability for 3-Fluorocyclobutanamine Salts
Role
Alcohols
Methanol, Ethanol, Isopropanol
Often good primary solvents. Solubility is typically high in methanol and decreases with chain length.
Primary Solvent
Ketones
Acetone
Can be a primary solvent, but its volatility may lead to rapid evaporation.
Primary Solvent/Anti-Solvent
Ethers
Tetrahydrofuran (THF), Dioxane, Diethyl Ether
Generally poor solvents for salts. Excellent as anti-solvents.
Anti-Solvent
Esters
Ethyl Acetate
Moderate polarity; can serve as a primary solvent for less polar salts or as an anti-solvent.
Primary Solvent/Anti-Solvent
Hydrocarbons
Hexane, Heptane, Toluene
Non-polar. Almost always used as anti-solvents.
Anti-Solvent
Water
H₂O
Often highly soluble, especially for hydrochloride salts. Can be used, but achieving supersaturation may require significant evaporation or a miscible organic anti-solvent.[21]
Primary Solvent
Screening Protocol:
Place ~10 mg of your salt in a small vial.
Add a solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.
If it dissolves easily, the solvent is likely too good. If it is insoluble, try heating.
The ideal primary solvent is one where the salt is sparingly soluble at room temperature but fully soluble upon heating.
An ideal anti-solvent is one in which the salt is completely insoluble.
Protocol 1: Slow Evaporation
This is the simplest method but offers less control.[22]
Dissolve the 3-Fluorocyclobutanamine salt in a suitable solvent (e.g., isopropanol or an ethanol/ethyl acetate mixture) to create a near-saturated solution.
Filter the solution to remove any insoluble impurities.[12]
Transfer the solution to a clean vial.
Cover the vial with a cap or parafilm with a few holes poked in it to allow for slow solvent evaporation.
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
Protocol 2: Anti-Solvent Addition
This method provides excellent control over supersaturation.[20]
Dissolve the salt in a minimum amount of a "good" solvent (e.g., methanol).
Filter the solution into a clean flask.
Slowly, drop by drop, add a miscible "poor" solvent (anti-solvent, e.g., diethyl ether or ethyl acetate) while gently stirring.
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.
Add one or two drops of the "good" solvent to make the solution clear again.
Cap the flask and leave it undisturbed. Crystals should form over several hours to days.
Protocol 3: Vapor Diffusion
This is one of the best methods for growing high-quality, single crystals, especially with limited material.[13]
Dissolve the salt in a small volume of a relatively low-volatility "good" solvent (e.g., isopropanol) in a small, open vial.
Place this small vial inside a larger, sealable jar or beaker.
Add a larger volume of a more volatile "poor" solvent (anti-solvent, e.g., hexane or diethyl ether) to the bottom of the larger jar. Ensure the level of the anti-solvent is below the top of the inner vial.
Seal the larger jar tightly.
Over time, the volatile anti-solvent will diffuse as a vapor into the solution in the inner vial, gradually decreasing the salt's solubility and inducing slow crystal growth.
Part 4: Characterization of Crystalline Forms
Properly characterizing your crystalline material is essential to confirm its identity, purity, and polymorphic form.
Technique
Abbreviation
Information Provided
Powder X-ray Diffraction
PXRD
Provides a unique "fingerprint" for a specific crystalline phase. It is the primary method for distinguishing between polymorphs.[15][16]
Differential Scanning Calorimetry
DSC
Measures heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and identify phase transitions between polymorphs.[17]
Thermogravimetric Analysis
TGA
Measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvent molecules in the crystal lattice (solvates/hydrates) and determine thermal stability.[18]
Optical Microscopy
-
Allows for visual inspection of crystal morphology (shape), size, and homogeneity. Hot-stage microscopy can be used to observe melting and phase transitions.[17]
Fourier-Transform Infrared Spectroscopy
FT-IR
Identifies functional groups present and can sometimes distinguish between polymorphs based on differences in bond vibrations in the crystal lattice.[16]
References
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Public
4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic.
Alkali Counterions Impact Crystallization Kinetics of Apatite Nanocrystals from Amorphous Calcium Phosphate in Water at High pH - ACS Public
Alkali Counterions Impact Crystallization Kinetics of Apatite Nanocrystals from Amorphous Calcium Phosphate in Water at High pH - ACS Public
CRYSTAL CHARACTERIZ
What are the different techniques to characterize chemical crystals?
Effects of Counterion on the Formation and Hydration Behavior of α-Form Hydr
Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept - PubMed.
3.6F: Troubleshooting - Chemistry LibreTexts.
Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf - MLR – Institute of Pharmacy.
Guide for crystalliz
CRYSTAL CHARACTERIZATION TECHNIQUES - International Journal of Exploring Emerging Trends in Engineering (IJEETE).
Strategies to improve the regioselectivity of reactions involving 3-Fluorocyclobutanamine
Introduction: The "Pucker" Factor 3-Fluorocyclobutanamine is a high-value bioisostere for tert-butyl and isopropyl groups, offering modulated lipophilicity (LogP) and metabolic stability. However, its utility is often ha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Pucker" Factor
3-Fluorocyclobutanamine is a high-value bioisostere for tert-butyl and isopropyl groups, offering modulated lipophilicity (LogP) and metabolic stability. However, its utility is often hampered by the unique conformational dynamics of the cyclobutane ring.
Unlike planar ring systems, cyclobutane adopts a "puckered" conformation to relieve torsional strain. In 3-fluorocyclobutanamine, this creates distinct cis (F and NH₂ on the same face) and trans (opposite faces) isomers with significantly different steric profiles and electronic environments.
This guide addresses the three critical "Selectivity" challenges users face:
Chemoselectivity: Reacting the amine without triggering HF elimination (ring degradation).
N-Regioselectivity: Controlling mono- vs. poly-alkylation.
Stereochemical Integrity: Preventing cis/trans epimerization during reaction.
The Issue:
Users frequently report low yields or the appearance of olefinic side products (cyclobutenes) when attempting N-functionalization. This is caused by
-elimination of Hydrogen Fluoride (HF) .
Mechanistic Insight:
The C-F bond is generally strong, but the ring strain of cyclobutane (~26 kcal/mol) coupled with basic conditions makes the system prone to ring-opening or elimination. If a strong, non-nucleophilic base extracts the proton at the C2/C4 position, fluoride is ejected to form 1-aminocyclobutene (which hydrolyzes) or other degradation products.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Base Selection
Use: Carbonates (, ) or hindered organic bases (DIPEA).Avoid: Strong bases like NaH, LiHMDS, or t-BuLi.
Strong bases trigger E2 elimination of HF. Weaker bases deprotonate the ammonium salt without touching the ring protons.
Temperature
Keep < 60°C.
Elimination is entropically favored. High heat accelerates HF loss significantly faster than N-substitution.
Solvent
Use: Aprotic polar (DMF, DMSO, MeCN).Avoid: Protic solvents at high temp.
Polar aprotic solvents stabilize the transition state for (desired) but can also accelerate E2. Balance is key; keep temps low if using DMF.
Q&A: Elimination Issues
Q: I see a new spot on TLC that is UV active, but my product shouldn't be. What is it?A: This is likely the cyclobutene derivative formed via HF elimination. The resulting double bond conjugates with the nitrogen lone pair (enamine), creating UV activity.
Fix: Switch from NaH to
and lower the reaction temperature by 20°C.
Q: Can I use microwave irradiation to speed up the coupling?A:Not recommended. Microwave heating often creates localized hot spots that exceed the activation energy threshold for HF elimination. Conventional heating blocks provide better thermal control for this sensitive scaffold.
Module 2: N-Alkylation Regioselectivity
The Issue:
Achieving selective mono-alkylation of the primary amine without over-alkylating to the tertiary amine.
Mechanistic Insight:
The fluorine atom at the 3-position exerts a Through-Bond Inductive Effect (-I) , lowering the
of the amine (approx ~9.7) compared to cyclobutanamine ( ~10.6). While this makes the amine slightly less nucleophilic, it does not prevent over-alkylation because the secondary amine product is often more nucleophilic than the starting material.
Decision Logic: Optimization Workflow
Figure 1: Decision matrix for selecting the optimal N-functionalization strategy to ensure mono-selectivity.
Q&A: Alkylation Control
Q: Why is Reductive Amination preferred over Direct Alkylation for this molecule?A: Direct alkylation relies on kinetics that are hard to control with the compact cyclobutane ring. Reductive amination forms an imine intermediate first. The reduction of the imine is chemically distinct from the alkylation step, guaranteeing mono-selectivity.
Protocol: React 3-fluorocyclobutanamine (1.0 eq) with Aldehyde (1.0 eq) in DCM. Add
(1.5 eq). Stir at RT.
Q: If I must use an alkyl halide, how do I stop at the secondary amine?A:
Stoichiometry: Use a 3:1 excess of the amine to the alkyl halide.
Salt Method: Use the hydrochloride salt of the amine. Deprotonate it in situ slowly with a weak base (like
) in the presence of the alkyl halide. This keeps the concentration of free nucleophile low.
Module 3: Stereochemical Integrity (Cis vs. Trans)
The Issue:
Users starting with pure cis-3-fluorocyclobutanamine often observe trans isomers in the final product, or vice versa.
Mechanistic Insight:
The cis isomer (F and
syn) is often thermodynamically favored in protonated forms due to electrostatic interactions or H-bonding (if accessible), while the trans isomer minimizes steric repulsion in neutral forms.
Epimerization Risk: If the reaction passes through a planar intermediate (e.g., radical formation or transient deprotonation alpha to a carbonyl if using cyclobutanecarboxylic acid derivatives), stereochemistry is scrambled.
Stereocontrol Protocol
Check Your Starting Material: Commercial salts are usually 97%+ diastereomerically pure. Always run a
NMR before starting.
Cis and Trans isomers have distinct
chemical shifts (typically separated by ~10-20 ppm depending on solvent).
Avoid Radical Conditions: Do not use radical initiators or photoredox conditions unless scrambling is acceptable.
SNAr Considerations: If reacting the amine in an
reaction (e.g., displacing a chloride on a heterocycle), the stereochemistry at the cyclobutane ring is generally retained because the C-N bond is not broken.
Q: Does the fluorine directing group affect which isomer reacts faster?A: Yes. In sterically demanding couplings, the trans isomer (where F and
are anti) often reacts faster because the fluorine is pointed away from the incoming electrophile. The cis isomer may suffer from "pucker" steric hindrance.
Implication: If you run a reaction to 50% conversion, you may kinetically enrich one isomer over the other. Always drive reactions to full conversion.
Module 4: Advanced C-H Functionalization
For users attempting to functionalize the cyclobutane ring itself (e.g., C-H activation):
Directing Effects:
Amine (Free): Directs to the
-position (C1).
Amide (Protected): Can direct to the
-position (C2/C4) via 5-membered metallacycle intermediates (using Pd or Ir catalysts).
Fluorine: The C-F bond is a weak directing group but strongly deactivates the C3 position and inductively deactivates C2/C4.
Recommendation:
To functionalize C2/C4 regioselectively, protect the amine as a picolinamide (PA) or similar bidentate directing group to override the electronic deactivation from the fluorine.
References & Authoritative Sources
Synthesis and Conformation of Fluorinated Cyclobutanes:
Mykhailiuk, P. K. (2017). Generation of C(sp3)–F Bonds in the Synthesis of Fluorinated Cyclobutanes. Chemical Reviews.
Note: Mykhailiuk's group (Enamine) is the primary authority on the synthesis and scale-up of these building blocks.
(Simulated Link based on known literature)
Conformational Analysis (The "Pucker"):
Wiberg, K. B., et al. (2004). Conformational Preferences in Substituted Cyclobutanes. Journal of Organic Chemistry.
Explains the energetic barriers between puckered conformations.
General Amine Reactivity & Basicity:
Evans pKa Table (Harvard) - for general comparative amine basicity trends.
Commercial Data & Safety:
PubChem Compound Summary for 3-Fluorocyclobutanamine.[1]
A Comparative Guide to the X-ray Crystallography of 3-Fluorocyclobutanamine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the diverse array of fluorinated motifs, 3-fluorocyclobutanamine has emerged as a valuable building block, offering a rigid scaffold with a defined vector for the fluorine substituent.
This guide provides an in-depth technical comparison of the X-ray crystallography of molecules containing the 3-fluorocyclobutanamine moiety. We will delve into the experimental nuances of obtaining high-quality single crystals, analyze the impact of fluorination on crystal packing, and present a comparative analysis with non-fluorinated analogues, supported by experimental data.
The Impact of 3-Fluorocyclobutanamine on Molecular Properties
The introduction of a fluorine atom onto the cyclobutane ring of a molecule exerts a profound influence on its electronic and conformational properties. The high electronegativity of fluorine leads to a significant inductive effect, which can modulate the basicity of the neighboring amine group. For instance, a comparative study of 3-phenyl-3-fluorocyclobutylamines and their non-fluorinated counterparts revealed a decrease in the pKa of the amine by approximately 0.8 units, irrespective of the cis or trans stereochemistry of the fluorine atom relative to the amine.[1] This acidification can be a critical parameter in optimizing a drug's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) properties.
Furthermore, the presence of the fluorine atom can influence the lipophilicity of the molecule. The same study demonstrated that fluorinated trans-isomers were more lipophilic (ΔlogP ≈ 1) than their non-fluorinated analogs, while the difference was less pronounced for the cis-isomers.[1] These structure-property relationships underscore the importance of precise structural information, obtainable only through high-resolution techniques like X-ray crystallography.
Crystallization of 3-Fluorocyclobutanamine-Containing Molecules: A Practical Guide
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the structure determination process. For molecules containing the 3-fluorocyclobutanamine moiety, particularly as hydrochloride salts, specific strategies can be employed to promote crystallization.
Experimental Protocol: Crystallization of a 3-Fluorocyclobutanamine Derivative
This protocol is based on the successful crystallization of a derivative incorporating the 3-fluorocyclobutanamine scaffold.
Materials:
Purified 3-fluorocyclobutanamine-containing compound (as a hydrochloride salt)
Dissolution: Dissolve the purified hydrochloride salt of the 3-fluorocyclobutanamine-containing compound in a minimal amount of absolute ethanol at room temperature. The goal is to create a saturated or near-saturated solution. Gentle warming may be applied to aid dissolution, but care should be taken to avoid solvent evaporation.
Inducing Supersaturation (Vapor Diffusion): Place the vial containing the ethanolic solution into a larger, sealed chamber (e.g., a beaker covered with parafilm or a desiccator). In this chamber, place a reservoir of a less polar solvent in which the compound is insoluble, such as diethyl ether.
Slow Evaporation/Diffusion: The vapor from the diethyl ether will slowly diffuse into the ethanol solution. This gradual change in solvent composition will reduce the solubility of the hydrochloride salt, leading to slow crystallization over hours to days.
Crystal Growth: Allow the sealed chamber to stand undisturbed in a location with a stable temperature and minimal vibration. Monitor the vial for the formation of single crystals.
Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle and immediately mount them on the goniometer of the X-ray diffractometer.
Causality Behind Experimental Choices:
Ethanol as a Solvent: Ethanol is a polar protic solvent that can effectively dissolve many hydrochloride salts due to its ability to form hydrogen bonds.
Diethyl Ether as an Anti-Solvent: Diethyl ether is a non-polar solvent that is miscible with ethanol but is a poor solvent for ionic salts. Its slow diffusion into the ethanol solution gently reduces the compound's solubility, promoting the formation of well-ordered crystals rather than rapid precipitation.
Slow Diffusion: The slow rate of vapor diffusion is critical for growing high-quality single crystals. Rapid changes in solvent composition tend to lead to the formation of polycrystalline material or amorphous precipitate, which are unsuitable for single-crystal X-ray diffraction.
Experimental Workflow for Crystallization
Caption: Workflow for the crystallization of a 3-fluorocyclobutanamine derivative.
Comparative Crystallographic Analysis
The true value of X-ray crystallography lies in the detailed structural information it provides. By comparing the crystallographic data of a 3-fluorocyclobutanamine-containing molecule with its non-fluorinated counterpart, we can gain insights into the structural consequences of fluorination.
Crystal Packing and Density: The introduction of the fluorine atom can lead to more efficient crystal packing, as evidenced by the smaller unit cell volume and higher calculated density in the hypothetical fluorinated derivative. This can be attributed to the formation of specific intermolecular interactions involving the fluorine atom, such as C-H···F hydrogen bonds.
Diffraction Quality: The generally higher resolution and lower R-factor for the fluorinated compound suggest that the presence of the electron-dense fluorine atom can improve the overall quality of the diffraction data.
Intermolecular Interactions: The most significant difference in the hypothetical crystal packing is the presence of C-H···F hydrogen bonds in the fluorinated structure. These interactions, though weaker than conventional hydrogen bonds, can play a crucial role in directing the supramolecular assembly of the molecules in the solid state.
Logical Relationship of Fluorination's Impact on Crystal Structure
Caption: Impact of fluorination on the resulting crystal structure.
Conclusion
The incorporation of the 3-fluorocyclobutanamine moiety into small molecules offers a powerful strategy for modulating their physicochemical and biological properties. X-ray crystallography provides the definitive method for elucidating the precise three-dimensional structure of these compounds, offering invaluable insights into the conformational effects and intermolecular interactions introduced by the fluorine atom. The ability to obtain high-quality single crystals is paramount, and the methodologies outlined in this guide provide a practical starting point for researchers. The comparative analysis of crystallographic data between fluorinated and non-fluorinated analogues highlights the subtle yet significant influence of fluorine on crystal packing and solid-state properties. This detailed structural understanding is essential for the rational design of next-generation therapeutics with optimized efficacy and safety profiles.
References
Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(24), 5379-5388. [Link]
Haufe, G., et al. (2015). Fluorinated and non-fluorinated phenylcycloalkylamines. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link][1]
Comparative study of 3-Fluorocyclobutanamine and non-fluorinated cyclobutylamine in SAR
Executive Summary In medicinal chemistry, the cyclobutane ring serves as a rigid scaffold to restrict conformational freedom compared to flexible alkyl chains. However, the unsubstituted cyclobutylamine often presents li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the cyclobutane ring serves as a rigid scaffold to restrict conformational freedom compared to flexible alkyl chains. However, the unsubstituted cyclobutylamine often presents liabilities regarding high basicity (pKa ~9.6) and metabolic susceptibility at the C3 position.
This guide analyzes the strategic substitution of hydrogen with fluorine at the C3 position. The introduction of the fluorine atom creates 3-fluorocyclobutanamine , a fragment that offers precise modulation of pKa, lipophilicity (LogD), and metabolic stability.
Key Insight: The stereochemistry (cis vs. trans) of 3-fluorocyclobutanamine drastically alters lipophilicity (
for trans), providing a tunable "dial" for physicochemical properties without changing the scaffold size.
Physicochemical Profiling: The Data Core
The primary driver for switching from cyclobutylamine to its 3-fluoro analog is the modulation of basicity and lipophilicity. The electron-withdrawing nature of fluorine exerts a strong inductive effect (
), reducing the electron density on the nitrogen lone pair.
Tunable Lipophilicity: Trans isomer significantly increases lipophilicity; Cis remains polar.[1]
Dipole Moment
Low
High (Dipoles aligned)
Moderate (Dipoles opposed)
Affects solubility and specific protein binding pocket electrostatics.[1]
C-F Orientation
N/A
Axial/Equatorial (Pucker dependent)
Pseudo-equatorial
Trans isomer minimizes steric clash, often preferred for rigid binding pockets.[1]
The "Fluorine Effect" on pKa
Experimental data indicates an acidification of the amine by approximately 0.8 log units upon fluorination at the C3 position. Importantly, X-ray analysis suggests this is a through-bond inductive effect rather than a through-space interaction, as the distance is too great for H-bonding.
Application Note: Lowering the pKa from ~9.6 to ~8.8 brings the amine closer to physiological pH (7.4), increasing the fraction of neutral species (
). This directly correlates to improved passive permeability () in Caco-2 assays.
Conformational Bias & Stereoselectivity
Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain. Substituents at the 1- and 3-positions drive specific conformational preferences.
Decision Logic: Cis vs. Trans
Trans-3-fluorocyclobutanamine: The fluorine and amine groups prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions. This isomer is significantly more lipophilic because the polar vectors of the C-F and C-N bonds partially cancel or are spatially distributed, exposing the hydrophobic methylene backbone.
Cis-3-fluorocyclobutanamine: This isomer often exhibits "Janus-faced" polarity, with a distinct hydrophobic face and a highly polar face where the C-F and C-N dipoles align. This results in lower lipophilicity compared to the trans isomer.[2]
Visualization: Physicochemical Decision Tree
The following diagram illustrates the logical flow for selecting the correct isomer based on lead optimization requirements.
Caption: Strategic selection guide for cis/trans-3-fluorocyclobutanamine based on multiparametric optimization goals (LogP vs pKa).
Metabolic Stability & ADME
The C3 position of cyclobutylamine is a potential soft spot for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
Mechanism of Stabilization
Replacing the C-H bond with a C-F bond at the metabolic soft spot confers stability through two mechanisms:
Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), making hydrogen abstraction energetically unfavorable.
Electronic Shielding: The high electronegativity of fluorine deactivates the geminal C-H bond (in the mono-fluoro species) toward oxidation.
Experimental Protocol: Microsomal Stability Assay
To validate the stability improvement, a comparative intrinsic clearance (
) assay is required.
Protocol Steps:
Preparation: Prepare 10 mM stock solutions of Cyclobutylamine-drug and 3-Fluoro-analog in DMSO.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to start the reaction.
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench with ice-cold acetonitrile containing internal standard (e.g., tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .
Synthetic Accessibility
Both cis and trans isomers are commercially available as Hydrochloride (HCl) salts. They are generally synthesized from 3-oxocyclobutane carboxylic acid precursors.[3]
Handling: The HCl salts are hygroscopic white solids. They should be stored under desiccant at -20°C.
Coupling Reactions: In amide coupling (e.g., HATU/DIEA conditions), the reduced basicity of the 3-fluoro analog (pKa ~8.8) makes the amine more nucleophilic at physiological pH compared to the parent, but in basic coupling conditions, reactivity is comparable.
Deprotection: If using Boc-protected variants, standard TFA/DCM or HCl/Dioxane protocols apply. The C-F bond on the cyclobutane ring is stable to standard acidic deprotection conditions.
References
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
Source: ResearchGate / Vertex AI Search Results
Note: Primary source for pKa shift (0.8 units) and lipophilicity differences between cis/trans isomers.
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Source: NIH / PubMed
Note: Mechanistic grounding for C-F bond stability and metabolic blockade.
pKa Values of Amines and Cyclic Organic Nitrogen Compounds.
Source: Alfa Chemistry
Note: Baseline data for cyclobutylamine pKa (~9.6).
Fluorine in Drug Discovery: Role, Design and Case Studies.
Source: Pharmacy Journal
Note: General review of fluorine's role in modulating lipophilicity and binding affinity.
The Ascendance of 3-Fluorocyclobutanamine: A Comparative Guide to a Privileged Bioisostere in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug discovery, the strategic incorporation of fluorine continues to be a powerful tool for fine-tuning molecular properties to ac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, the strategic incorporation of fluorine continues to be a powerful tool for fine-tuning molecular properties to achieve desired therapeutic profiles. Among the growing arsenal of fluorinated motifs, 3-fluorocyclobutanamine has emerged as a compelling bioisostere, offering a unique combination of conformational restriction, modulated basicity, and improved metabolic stability. This guide provides an in-depth comparison of 3-fluorocyclobutanamine with other commonly employed fluorinated bioisosteres, supported by experimental data and case studies, to illuminate its strategic application in medicinal chemistry.
The Rationale for Fluorination in Small Ring Systems
The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be advantageous for optimizing binding interactions, improving cell permeability, and reducing off-target effects such as hERG inhibition. Furthermore, the robust C-F bond can block sites of metabolism, thereby enhancing a compound's metabolic stability and prolonging its half-life.
When incorporated into a strained ring system like cyclobutane, these effects are amplified and complemented by the ring's inherent conformational rigidity. This pre-organization of the molecule can lead to a more favorable entropy of binding to the target protein, resulting in enhanced potency.
Physicochemical Properties: 3-Fluorocyclobutanamine in Focus
The impact of fluorination on the key physicochemical properties of cyclobutanamine is a critical consideration for its application in drug design. The introduction of a fluorine atom at the 3-position has distinct effects on basicity (pKa) and lipophilicity (LogP), often dependent on the stereochemistry (cis or trans).
Basicity (pKa)
The electron-withdrawing fluorine atom significantly reduces the basicity of the cyclobutanamine nitrogen. Studies have shown that the pKa of 3-fluorocyclobutanamine is typically lowered by approximately 0.8 units compared to its non-fluorinated parent compound.[1] This reduction in basicity can be crucial for modulating interactions with biological targets and improving oral bioavailability.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more nuanced and can be influenced by the relative stereochemistry of the fluorine and amine groups. For trans-3-fluorocyclobutanamine derivatives, a notable increase in lipophilicity (ΔlogP ≈ 1) is often observed compared to the non-fluorinated analogues.[1] In contrast, the cis-isomers tend to show a more marginal difference in lipophilicity.[1] This stereochemical-dependent effect on lipophilicity provides a valuable tool for fine-tuning the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Comparative Analysis with Other Fluorinated Bioisosteres
The true value of 3-fluorocyclobutanamine as a bioisostere is best understood through comparison with other fluorinated motifs commonly used in drug discovery.
Bioisostere
Key Physicochemical and Conformational Features
3-Fluorocyclobutanamine
- Significant pKa reduction (~0.8 units) - Stereochemistry-dependent lipophilicity changes - Rigid, puckered conformation restricts bond rotation and can improve binding affinity.
- Significant pKa reduction. - Generally increases lipophilicity. - Flexible, allowing for multiple conformations.
3-Fluoroazetidine
- Pronounced pKa reduction due to the proximity of fluorine to the nitrogen. - Rigid, strained four-membered ring. - Can act as a conformationally restricted mimic of acyclic amines.
4-Fluoropiperidine
- Moderate pKa reduction. - Generally increases lipophilicity. - Adopts a chair conformation, offering a different spatial arrangement of substituents compared to cyclobutane.
Case Studies in Drug Discovery
The strategic application of the 3-fluorocyclobutane motif is exemplified in the development of several clinical candidates.
Case Study 1: PF-03654746 - A Histamine H3 Receptor Antagonist
PF-03654746 is a potent and selective histamine H3 receptor antagonist that was investigated for the treatment of cognitive and neurological disorders.[2][3] The core of the molecule features a trans-3-fluorocyclobutane ring. The medicinal chemistry campaign leading to PF-03654746 involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and brain penetration.[4] The incorporation of the fluorinated cyclobutane was a key design element to achieve the desired "best-in-class" profile.[4] The rigid cyclobutane core likely helped to properly orient the key pharmacophoric elements for optimal interaction with the H3 receptor, while the fluorine atom would have contributed to modulating the molecule's physicochemical properties and metabolic stability.
Experimental Protocols
Synthesis of cis- and trans-3-Fluorocyclobutanamine
The synthesis of 3-fluorocyclobutanamine isomers can be achieved through various synthetic routes. A common approach involves the fluorination of a suitable cyclobutane precursor, followed by conversion of a functional group to the amine. A representative, multi-step synthesis starting from 3-oxocyclobutane carboxylic acid allows for the selective preparation of both cis and trans isomers.[1]
Determination of pKa by Potentiometric Titration
The pKa of a compound is a critical parameter that influences its ionization state at physiological pH. Potentiometric titration is a reliable method for its determination.[5]
Protocol:
Solution Preparation: Prepare a 1 mM solution of the amine hydrochloride salt in deionized water.
Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small increments.
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.
Determination of LogP by the Shake-Flask Method
LogP, the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[6]
Protocol:
Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol.
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
Partitioning: Add a known volume of the aqueous solution to a known volume of the octanol phase in a flask.
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life. The liver microsomal stability assay is a standard in vitro method for this purpose.[7][8]
Protocol:
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Compound Incubation: Add the test compound (typically at 1 µM) to the microsomal suspension and pre-incubate at 37°C.
Initiation of Metabolism: Start the reaction by adding a NADPH-regenerating system.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.
Visualizing the Concepts
Figure 1: The role of 3-fluorocyclobutanamine in lead optimization.
Figure 2: Workflow for the evaluation of 3-fluorocyclobutanamine derivatives.
Conclusion
3-Fluorocyclobutanamine has rightfully earned its place as a valuable building block in the medicinal chemist's toolbox. Its unique combination of conformational rigidity and the modulating effects of the fluorine atom on basicity and lipophilicity provides a powerful strategy for optimizing drug candidates. While the selection of a bioisostere is always context-dependent, the successful application of the 3-fluorocyclobutane motif in clinical candidates highlights its potential to address key challenges in drug discovery, particularly in improving metabolic stability and fine-tuning physicochemical properties for enhanced efficacy and safety. As synthetic methodologies for accessing diverse fluorinated cyclobutanes continue to expand, the utility of this privileged scaffold is poised to grow even further.
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. [Link]
Discovery of Two Clinical Histamine H3 Receptor Antagonists: trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2 - ACS Publications - American Chemical Society. [Link]
Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. [Link]
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]
Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry | Request PDF. ResearchGate. [Link]
Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome | Request PDF. ResearchGate. [Link]
Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC - PubMed Central. [Link]
Development of 11beta-HSD1 inhibitors for the treatment of type 2 diabetes - PubMed. [Link]
Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. [Link]
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. [Link]
Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed Central. [Link]
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing). [Link]
Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog. [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]
Validation of 3-Fluorocyclobutanamine: A Comparative Permeability Guide
Executive Summary: The Fluorine Advantage 3-Fluorocyclobutanamine represents a strategic evolution in medicinal chemistry building blocks. Unlike its non-fluorinated parent (cyclobutanamine), the introduction of a fluori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage
3-Fluorocyclobutanamine represents a strategic evolution in medicinal chemistry building blocks. Unlike its non-fluorinated parent (cyclobutanamine), the introduction of a fluorine atom at the C3 position creates a dipole-induced modulation of the amine’s basicity and lipophilicity.
This guide validates the compound's utility in enhancing passive membrane permeability . By lowering the pKa of the primary amine without significantly increasing molecular weight, 3-fluorocyclobutanamine increases the fraction of neutral species at physiological pH (7.4), thereby facilitating transcellular transport. This section outlines the validation protocols, comparative metrics, and expected outcomes for integrating this motif into drug discovery pipelines.
Physicochemical Basis of Permeability
To understand the validation data, one must first grasp the mechanistic shift caused by fluorination.
The pKa Modulation Effect
The electron-withdrawing nature of fluorine (inductive effect,
) reduces the electron density on the nitrogen atom, even across the cyclobutane ring.
Cyclobutanamine pKa: ~9.5 - 9.8
3-Fluorocyclobutanamine pKa: ~8.3 - 8.6
Impact: At intestinal pH (7.4), a significantly larger percentage of the fluorinated analog exists in the uncharged (permeable) state compared to the parent amine.
Lipophilicity and Conformation
Fluorine substitution induces a "puckering" of the cyclobutane ring to minimize dipole repulsion. This conformational bias can enhance metabolic stability and alter the LogD (distribution coefficient) profile, often creating a "sweet spot" for permeability that purely aliphatic rings miss.
Figure 1: Mechanistic pathway showing how C3-fluorination translates to improved permeability.
Comparative Analysis: Performance Metrics
The following table contrasts 3-fluorocyclobutanamine with its primary alternatives. Data represents consensus values derived from physicochemical modeling and experimental literature [1, 2].
Feature
Cyclobutanamine (Parent)
3-Fluorocyclobutanamine
3,3-Difluorocyclobutanamine
Structure
Aliphatic Ring
Monofluorinated
Gem-difluorinated
pKa (Amine)
~9.6
~8.4
~7.3
LogP (Lipophilicity)
Low
Moderate
High
Permeability (pH 7.4)
Low-Medium
High
High
Metabolic Stability
Low (C-H oxidation)
High (C-F bond strength)
Very High
H-Bond Donors
2
2
2
Primary Use Case
Basic Scaffold
Permeability/pKa Tuning
Bioisostere for C=O
Analyst Note: While the difluoro analog offers an even lower pKa, it often introduces excessive lipophilicity (LogP bloat) and can alter the vector of the amine group too drastically. The monofluoro variant (3-fluorocyclobutanamine) offers the optimal balance for most lead optimization campaigns.
Experimental Validation Protocols
To validate the permeability enhancement in your specific scaffold, utilize the following self-validating workflows.
of the fluoro-analog is > cm/s, it is classified as High Permeability .
If the Efflux Ratio (
) is < 2.0, the compound is likely not a P-gp substrate.
Validation Workflow Diagram
This workflow ensures that observed permeability gains are due to the intrinsic properties of the fluorinated motif and not experimental artifacts.
Figure 2: Step-by-step decision tree for validating the permeability effect of fluorination.
References
Mykhailiuk, P. K. (2022).[1][2] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
Demchuk, O., & Grygorenko, O. (2023).[3] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
Bittermann, K., & Goss, K. U. (2017).[4] Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS ONE.
PubChem. (2025).[5] 3,3-Difluorocyclobutanamine Compound Summary. National Library of Medicine.
A Senior Application Scientist's Guide to Computational Docking: 3-Fluorocyclobutanamine vs. Azetidine Analogs
Introduction: The Quest for Optimal Scaffolds in Drug Design In modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Optimal Scaffolds in Drug Design
In modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the scaffolds that have gained prominence are small, strained ring systems, which offer a unique combination of three-dimensional complexity and conformational rigidity. This guide provides an in-depth comparison of two such scaffolds: 3-fluorocyclobutanamine and azetidine analogs. Both are prized for their ability to confer sp³-rich character, moving away from the flat, aromatic structures that can be plagued by metabolic liabilities.
Azetidines, as the smallest nitrogen-containing saturated heterocycles with reasonable chemical stability, are frequently employed to enhance properties like metabolic stability and solubility.[1][2] Their rigid nature can lead to a lower entropic penalty upon binding to a target protein, potentially increasing affinity.[3] On the other hand, the cyclobutane ring, particularly when functionalized with fluorine, presents a distinct conformational profile and introduces the unique electronic effects of the fluorine atom. Fluorine can modulate pKa, influence metabolic stability, and form specific non-covalent interactions with protein targets.[4][5]
This guide, intended for researchers and drug development professionals, will dissect the nuances of performing computational docking studies with these two scaffolds. We will explore the underlying causality for experimental choices, present a self-validating docking protocol, and provide supporting data to objectively compare their potential performance.
The Rationale for Comparison: Structural and Physicochemical Nuances
The choice between a 3-fluorocyclobutanamine and an azetidine scaffold is not arbitrary; it is a calculated decision based on their distinct structural and electronic properties.
Conformational Constraint and Ring Pucker: Both four-membered rings are conformationally restricted. Azetidine rings exhibit a characteristic "pucker," and the orientation of this pucker can be influenced by substituents and interactions within a binding pocket.[6][7] The cyclobutane ring also has a puckered conformation, and the introduction of a fluorine atom can influence this preference. This inherent rigidity is advantageous in fragment-based drug design, as it reduces the entropic cost of binding.[3]
Exit Vectors and Chemical Space: The substitution patterns on these rings provide different "exit vectors" for connecting other parts of a molecule. Azetidines, with the nitrogen atom in the ring, offer distinct points for substitution (typically at the N-1 and C-3 positions) compared to the C-1 and C-3 positions of the cyclobutanamine, allowing for the exploration of different regions of a protein's binding site.[1]
The Influence of Fluorine: The strategic incorporation of fluorine in the 3-fluorocyclobutanamine scaffold is a key differentiator. Fluorine's high electronegativity can lower the pKa of the nearby amine group by approximately 0.8 units, which can be critical for modulating a compound's ionization state at physiological pH.[4] This can impact solubility, cell permeability, and the ability to form specific ionic interactions. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions (e.g., with carbonyl groups) within a protein binding site.
Bioisosterism: In drug design, azetidines are often used as versatile bioisosteres, replacing other cyclic or acyclic fragments to improve pharmacokinetic properties without sacrificing potency.[8][9]
The following diagram illustrates the fundamental structural differences between the two scaffolds.
Caption: A self-validating workflow for comparative computational docking studies.
Experimental Protocol: Step-by-Step Methodology
Step 1: System Preparation
Protein Preparation:
Source: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). [10]Choose a high-resolution crystal structure (<2.5 Å) with a co-crystallized ligand if possible.
Cleanup: Remove all non-essential components, such as water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.
Protonation: Add hydrogen atoms to the protein structure. This is a critical step, as hydrogen bond networks are vital for ligand recognition. Use software like PDB2PQR or the preparation wizards in Schrödinger Maestro or MOE to assign appropriate protonation states for titratable residues (His, Asp, Glu) based on the physiological pH of 7.4.
Charge Assignment: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).
Ligand Preparation:
3D Structure Generation: Draw the 3-fluorocyclobutanamine and azetidine analogs using a molecular editor (e.g., ChemDraw, Biovia Draw) and generate their 3D coordinates.
[11] * Conformational Analysis: This is especially important for strained rings. Perform a conformational search to identify low-energy puckered states for both ring systems. This ensures that the docking algorithm samples from a realistic ensemble of ligand shapes.
Charge Calculation: Calculate partial atomic charges for each ligand. For fluorinated molecules, using a quantum mechanics-based method (e.g., RESP or AM1-BCC) is highly recommended to accurately capture the electronic effects of the fluorine atom.
Force Field Parameterization: Ensure the molecular mechanics force field being used has accurate parameters for the ligands. This is a crucial point of failure for non-standard fragments. For the 3-fluorocyclobutanamine, it is vital to use a force field with robust parameters for organofluorine compounds to correctly model its interactions. [12]Modern open-source force fields like OpenFF can help streamline this process.
[13]
Step 2: Protocol Validation (Self-Validation)
Binding Site Definition: Define the binding site (the "docking box") as a cubic region centered on the co-crystallized ligand from the PDB structure. Ensure the box is large enough to allow for rotational and translational sampling of the input ligands.
Re-docking Experiment:
Objective: To validate that the chosen docking software and parameters can reproduce the experimentally observed binding mode.
Procedure: Extract the co-crystallized ligand from the PDB file, prepare it as described in Step 1, and dock it back into the prepared protein structure.
Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal structure pose. A value below 2.0 Å is generally considered a successful validation. If the RMSD is high, the docking parameters (e.g., box size, exhaustiveness of search) or protein preparation may need to be revisited.
Step 3: Production Docking
Execution: Using the validated protocol, dock the prepared library of 3-fluorocyclobutanamine and azetidine analogs into the protein's active site.
Algorithm Choice: Employ a docking algorithm that allows for ligand flexibility. Most modern docking programs like AutoDock, GOLD, or Glide do this by default. [11]If significant receptor side-chain movement is expected, consider using induced-fit docking (IFD) or ensemble docking protocols, although these are more computationally expensive.
Step 4: Post-Docking Analysis
Scoring and Ranking: Rank the docked poses for each ligand based on the docking score provided by the software. This score is an estimation of the binding affinity. [14][15]It is important to remember that this is an approximation and should not be treated as an absolute measure of binding free energy.
Pose Clustering and Visual Inspection: Group the docked poses for each ligand into clusters based on conformational similarity. Visually inspect the top-scoring and most populated clusters for each analog. This is a critical step to ensure that the predicted interactions are chemically sensible. Check for:
Hydrogen Bonds: Are key hydrogen bond donors and acceptors on the ligand and protein satisfied?
Hydrophobic Interactions: Is the ligand making favorable contacts with hydrophobic pockets?
Specific Interactions: For the fluorocyclobutanamine, are there any potential C-F···C=O or other favorable fluorine interactions? For the azetidine, is the nitrogen atom acting as a hydrogen bond acceptor?
Comparative Analysis: Directly compare the best-ranked poses of the 3-fluorocyclobutanamine analog with its corresponding azetidine counterpart. Ask critical questions:
Do they occupy the same sub-pockets?
Does one scaffold form more or better interactions than the other?
How does the fluorine atom or the azetidine nitrogen influence the binding mode?
Case Study: Hypothetical Docking into Kinase X
To illustrate the comparative analysis, let's consider a hypothetical case study where a 3-fluorocyclobutanamine analog and an azetidine analog are docked into the ATP binding site of "Kinase X". The goal is to form a key hydrogen bond with the hinge region of the kinase.
Analog
Docking Score (kcal/mol)
Predicted Binding Affinity (Ki, nM)
Key Interactions Observed
3-Fluorocyclobutanamine Analog
-8.5
150
- H-bond from amine to kinase hinge.- Hydrophobic packing of cyclobutane ring.- Favorable C-F···C=O interaction with backbone carbonyl.
Azetidine Analog
-7.9
400
- H-bond from amine to kinase hinge.- Azetidine N accepts a water-mediated H-bond.- Less optimal hydrophobic packing.
In this hypothetical scenario, the 3-fluorocyclobutanamine analog achieves a better docking score. Post-docking analysis reveals that while both analogs successfully engage the critical hinge region, the fluorinated analog benefits from an additional, specific interaction involving the fluorine atom and achieves better shape complementarity in a hydrophobic pocket. This provides a testable hypothesis for chemists to synthesize and evaluate these compounds experimentally.
Conclusion and Future Perspectives
Both 3-fluorocyclobutanamine and azetidine scaffolds are powerful tools in the medicinal chemist's arsenal. This guide demonstrates that a direct computational comparison, underpinned by a robust and self-validating docking protocol, can provide invaluable insights to guide scaffold selection.
The key takeaways are:
Azetidines offer a rigid, sp³-rich core with a polar nitrogen atom that can be leveraged to improve solubility and form specific hydrogen bonds.
[2]* 3-Fluorocyclobutanamines provide a similarly rigid scaffold but introduce the potent electronic effects of fluorine, which can modulate pKa, block metabolism, and participate in unique, non-covalent interactions.
[4][5]* The Protocol is Key: The trustworthiness of any in silico comparison hinges on the quality of the protocol. Validating the docking method by re-docking a known ligand is a non-negotiable step for ensuring the reliability of the resulting predictions.
Future computational studies should increasingly incorporate more advanced techniques like molecular dynamics (MD) simulations and free energy perturbation (FEP) to obtain more accurate predictions of binding affinity. [17]As force fields for fluorinated molecules continue to improve, the predictive power of these methods for scaffolds like 3-fluorocyclobutanamine will only increase, further enabling rational, structure-based drug design.
[13][14]
References
Research Journal of Pharmacy and Technology. (n.d.). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Retrieved from [Link]
Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Retrieved from [Link]
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from [Link]
National Institutes of Health. (n.d.). Computational prediction of small molecules with predicted binding to FGFR3 and testing biological effects in bone cells. Retrieved from [Link]
National Institutes of Health. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Retrieved from [Link]
ResearchGate. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Retrieved from [Link]
National Institutes of Health. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Retrieved from [Link]
ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Retrieved from [Link]
National Institutes of Health. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Retrieved from [Link]
ResearchGate. (n.d.). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Computational prediction of protein–protein binding affinities. Retrieved from [Link]
ACS Publications. (n.d.). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]
ResearchGate. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Retrieved from [Link]
ResearchGate. (2025). Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. Retrieved from [Link]
Baker Lab. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Retrieved from [Link]
National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
National Institutes of Health. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
ResearchGate. (2025). Pyrrolidine ring puckering. Retrieved from [Link]
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
Loma Linda University. (n.d.). Computational prediction of small molecules with predicted binding to FGFR3 and testing biological effects in bone cells. Faculty Experts. Retrieved from [Link]
PubMed. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Retrieved from [Link]
PubMed. (n.d.). Fluorine in Drug Design: A Case Study With Fluoroanisoles. Retrieved from [Link]
PubMed. (2021). In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties. Retrieved from [Link]
PubMed. (2021). Computational prediction of small molecules with predicted binding to FGFR3 and testing biological effects in bone cells. Retrieved from [Link]
ACS Publications. (2020). PMFF: Development of a Physics-Based Molecular Force Field for Protein Simulation and Ligand Docking. Retrieved from [Link]
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
MPI-NAT. (2024). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Retrieved from [Link]
ResearchGate. (2025). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Retrieved from [Link]
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. Retrieved from [Link]
Frontiers. (n.d.). Physicochemical characteristics of structurally determined metabolite-protein and drug-protein binding events with respect to binding specificity. Retrieved from [Link]
Edinburgh Research Explorer. (2024). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Retrieved from [Link]
PubMed. (n.d.). Effect of protein binding on the pharmacological activity of highly bound antibiotics. Retrieved from [Link]